Pydiflumetofen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl3F2N3O2/c1-8(4-10-12(18)5-9(17)6-13(10)19)24(26-3)16(25)11-7-23(2)22-14(11)15(20)21/h5-8,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOAXBPOVUPPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1Cl)Cl)Cl)N(C(=O)C2=CN(N=C2C(F)F)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894826 | |
| Record name | Pydiflumetofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228284-64-7 | |
| Record name | 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228284-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228284647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pydiflumetofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methoxy-N-[1-methyl-2-(2,4,6-trichlorophenyl)-ethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide; pydiflumetofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYDIFLUMETOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHG7I49FAK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Fungicidal Action and Biological Efficacy of Pydiflumetofen
Elucidation of Succinate (B1194679) Dehydrogenase Inhibition (SDHI) Pathway
Pydiflumetofen's primary mechanism of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi. fao.orgwikipedia.orgchemodex.comwho.int This inhibition is a critical disruption of the fungus's cellular respiration and energy production processes.
Interaction with Mitochondrial Respiration Complex II
The SDH enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.comresearchgate.net It is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. hse.gov.uksyngenta.co.uk The SDHA and SDHB subunits are located in the mitochondrial matrix, while SDHC and SDHD are integral membrane proteins. doi.org this compound acts by binding to the ubiquinone (Q) binding site (Q-site) of Complex II, which is formed by components of the SDHB, SDHC, and SDHD subunits. wikipedia.orgmdpi.comonline-rpd.org By occupying this site, this compound physically blocks the natural substrate, ubiquinone, from binding and accepting electrons. wikipedia.org
Structural Analysis of this compound Binding to SDH Ubiquinone Site
Molecular docking and structural analysis studies have provided insights into the specific interactions between this compound and the SDH enzyme. This compound binds strongly within the ubiquinone-binding pocket. mdpi.comhse.gov.uk Molecular dynamics simulations have shown that this compound forms hydrophobic interactions with amino acid residues in the SDHC and SDHD subunits and is positioned closer to the SDHD subunit. researchgate.netresearchgate.net This strong binding affinity is a key determinant of its high intrinsic activity.
Broad-Spectrum Fungicidal Efficacy across Phytopathogen Systems
This compound demonstrates a broad spectrum of fungicidal activity against numerous economically important plant pathogens. wikipedia.orgherts.ac.uk It is effective against diseases such as leaf spots, powdery mildews, and blights on a variety of crops. wikipedia.orgresearchgate.net
Efficacy against Fusarium spp.
This compound has shown significant efficacy against various species of Fusarium, a genus of fungi responsible for a range of devastating plant diseases, including Fusarium head blight (FHB), Fusarium crown rot (FCR), and Fusarium wilt. syngentaseedcare.comapsnet.org
Fusarium graminearum: The cause of FHB in cereals, this compound has demonstrated high activity against this pathogen. mdpi.com
Fusarium pseudograminearum: This is a primary causal agent of FCR in wheat. Studies have shown that this compound effectively controls this pathogen. researchgate.netapsnet.org The average EC₅₀ value against a collection of wild-type isolates was reported to be 0.060 ± 0.0098 μg/ml. apsnet.org
Fusarium oxysporum: This species causes Fusarium wilt in a wide range of crops. Research has indicated that this compound is an effective tool for managing Fusarium wilt in crops like watermelon. ir4project.orgapsnet.org In some greenhouse experiments, a product containing this compound and difenoconazole (B1670550) provided excellent efficacy against F. oxysporum. ir4project.org
Fusarium virguliforme: This pathogen is the cause of Sudden Death Syndrome (SDS) in soybeans. syngentaseedcare.com
The table below summarizes the efficacy of this compound against various Fusarium species.
| Fusarium Species | Disease | Efficacy of this compound |
| Fusarium graminearum | Fusarium Head Blight | High activity mdpi.com |
| Fusarium pseudograminearum | Fusarium Crown Rot | Effective control, with an average EC₅₀ of 0.060 ± 0.0098 μg/ml apsnet.org |
| Fusarium oxysporum | Fusarium Wilt | Effective management option ir4project.orgapsnet.org |
| Fusarium virguliforme | Sudden Death Syndrome (Soybeans) | Key target for control syngentaseedcare.com |
Efficacy against Alternaria spp.
This compound has demonstrated notable efficacy against various species of Alternaria, a genus of fungi responsible for diseases like early blight in potatoes and tomatoes, and fruit rot in blueberries.
In field trials on tomatoes, a combination product of this compound and difenoconazole significantly reduced the severity of early blight, caused by Alternaria solani. researchgate.netchemijournal.com Studies over two seasons showed that this formulation was superior to other standard treatments in lowering the Percent Disease Index (PDI) of early blight. chemijournal.com Similarly, in potatoes, this compound, applied as a protectant, was effective in reducing the incidence and severity of early blight (Alternaria solani) compared to untreated controls. apvma.gov.au Research on potatoes also confirmed the bio-efficacy of a this compound and difenoconazole mixture against early blight. acspublisher.comresearchgate.net
Recent research has also focused on Alternaria species causing fruit rot in blueberries. A 2025 study assessed the sensitivity of 46 Alternaria spp. isolates, primarily A. alternata, from Georgia blueberries to several fungicides. nih.gov The study determined the effective concentration required to inhibit 50% of mycelial growth (EC₅₀). While most isolates were sensitive to other fungicides, 12 isolates showed reduced sensitivity to this compound. nih.govfrontiersin.org The EC₅₀ values for A. alternata against this compound ranged from 0.008 to 1.114 µg/mL. nih.govresearchgate.net
Table 1: Efficacy of this compound against Alternaria spp.
| Pathogen | Host | Assay Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Alternaria solani (Early Blight) | Tomato | Field Trial | A this compound + difenoconazole mixture significantly reduced disease severity compared to untreated controls. | researchgate.netchemijournal.com |
| Alternaria solani (Early Blight) | Potato | Field Trial | Provided effective reduction of disease incidence and severity. | apvma.gov.auresearchgate.net |
| Alternaria alternata | Blueberry | In vitro (Mycelial Growth) | EC₅₀ values ranged from 0.008 to 1.114 µg/mL. | nih.govresearchgate.net |
| Alternaria spp. | Blueberry | In vitro (Mycelial Growth) | 12 of 46 isolates showed reduced sensitivity. | nih.govfrontiersin.org |
Efficacy against Cercospora spp.
This compound is highly effective against leaf spot pathogens, including those from the genus Cercospora. cabidigitallibrary.org A primary target in this group is Cercospora sojina, the causal agent of frogeye leaf spot in soybeans. researchgate.net
A study established the baseline sensitivity of C. sojina to this compound using 88 isolates collected from 13 U.S. states. The results indicated potent inhibitory activity, with EC₅₀ values for mycelial growth ranging from 0.0003 to 0.0197 µg/mL, with a mean value of 0.0035 µg/mL. researchgate.net This demonstrates the intrinsic activity of this compound against this significant soybean pathogen.
A comprehensive meta-analysis of 66 field trials conducted over 10 years in the U.S. confirmed the high efficacy of a this compound and difenoconazole mixture against frogeye leaf spot. This combination was reported as the best-performing fungicide in the study for controlling this disease. uky.edu Another multi-year, multi-location study also rated the efficacy of this mixture as "Very Good" against frogeye leaf spot. tennessee.edumssoy.org
Table 2: Efficacy of this compound against Cercospora sojina (Frogeye Leaf Spot) in Soybean
| Assay Type | Number of Isolates/Trials | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Field Efficacy Rating | Reference(s) |
|---|---|---|---|---|---|
| In vitro (Mycelial Growth) | 88 | 0.0003 - 0.0197 | 0.0035 | Not Applicable | researchgate.net |
| Field Trial Meta-analysis | 66 | Not Applicable | Not Applicable | Best performing fungicide (in mixture with difenoconazole) | uky.edu |
| Multi-location Field Trials | Multiple | Not Applicable | Not Applicable | Very Good (in mixture with difenoconazole) | tennessee.edumssoy.org |
Efficacy against Botrytis spp.
This compound demonstrates strong activity against Botrytis cinerea, the fungus that causes gray mold, a destructive disease in a multitude of crops, including grapes and ornamentals. cabidigitallibrary.orgresearchgate.netgreencastonline.com Its mode of action is particularly effective during the early stages of fungal development, such as spore germination and the growth of the germ tube. syngentaornamentals.co.ke
A 2025 study investigated the sensitivity of 200 Botrytis isolates from Chilean grapevines to this compound. The fungicide was found to strongly inhibit conidial germination, with 87.5% of the isolates (175) having EC₅₀ values below 0.1 µg/mL. apsnet.org The minimum EC₅₀ value recorded was 0.003 µg/mL, and the mean for the most sensitive group was not specified, while the remaining 12.5% of isolates had a mean EC₅₀ of 0.25 µg/mL. apsnet.org The study also showed that this compound effectively controls the elongation of the germ tube in B. cinerea. apsnet.org Even in wounded berry assays, which simulate natural cracking, this compound significantly controlled Botrytis infection. apsnet.orgresearchgate.net
Research into resistance risk has shown that while mutants with reduced sensitivity can be developed in a lab setting, this compound remains a powerful tool against gray mold. researchgate.net The combination of this compound with fludioxonil (B1672872) is presented as an innovative solution for robust and long-lasting control of Botrytis, with built-in resistance management. syngentaornamentals.co.ke
Table 3: Sensitivity of Botrytis cinerea from Grapevines to this compound
| Assay Type | Number of Isolates | Percentage of Isolates | EC₅₀ Values (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Conidial Germination | 175 | 87.5% | < 0.1 (minimum of 0.003) | apsnet.org |
| Conidial Germination | 25 | 12.5% | Mean of 0.25 | apsnet.org |
Efficacy against Sclerotinia sclerotiorum
This compound exhibits exceptional fungicidal activity against Sclerotinia sclerotiorum, a devastating pathogen that causes Sclerotinia stem rot (also known as white mold) in a wide range of crops, including oilseed rape and soybeans. cabidigitallibrary.orgresearchgate.netapsnet.orgnih.gov
Multiple studies have established the baseline sensitivity of S. sclerotiorum to this compound. In one study using 166 strains, the EC₅₀ values for mycelial growth inhibition ranged from 0.0058 to 0.0953 µg/ml, with a mean of 0.0250 µg/ml. researchgate.netapsnet.orgnih.govapsnet.org Another study with 171 isolates reported a mean EC₅₀ value of 0.0095 µg/mL. researchgate.netnih.gov
Beyond inhibiting mycelial growth, this compound affects other critical developmental stages of the fungus. It has been shown to suppress the production of sclerotia (the hardened survival structures of the fungus) and inhibit their germination. researchgate.netnih.gov Furthermore, treatment with this compound leads to physiological changes in the fungus that reduce its virulence; these include an increase in cell membrane permeability and a decrease in the production of exopolysaccharides and oxalic acid, a key virulence factor for S. sclerotiorum. apsnet.orgnih.govapsnet.orgapsnet.org
Field trials have consistently confirmed the high efficacy of this compound in controlling Sclerotinia stem rot on oilseed rape, often outperforming older fungicides. apsnet.orgnih.govapsnet.orgmatilda.science
**Table 4: In Vitro Efficacy of this compound against *Sclerotinia sclerotiorum***
| Study Isolate Count | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Other Biological Effects | Reference(s) |
|---|---|---|---|---|
| 166 | 0.0058 - 0.0953 | 0.0250 | Increased cell membrane permeability; decreased oxalic acid production. | apsnet.orgnih.govapsnet.org |
| 171 | Not specified | 0.0095 | Suppressed mycelial growth, sclerotial production, and sclerotial germination. | researchgate.netnih.gov |
Efficacy against other Significant Fungal Pathogens in Diverse Crop Systems
This compound has a broad spectrum of activity, providing effective control against a range of other economically important fungal diseases. herts.ac.uk
Powdery Mildews: this compound provides excellent control of powdery mildews across numerous crops. cabidigitallibrary.orggreencastonline.com This includes efficacy against powdery mildew (Uncinula necator) in grapes apvma.gov.au, Golovinomyces orontii in hydrangea ashs.org, and the powdery mildew disease complex in apples and mangoes. chemijournal.comacspublisher.com In tomato, a this compound-difenoconazole mixture significantly reduced the severity of powdery mildew (Leveillula taurica). researchgate.netchemijournal.com
Anthracnose: The fungicide is effective against anthracnose diseases. In grapes, a combination with difenoconazole showed strong performance against anthracnose. acspublisher.comresearchgate.net Similar efficacy was observed against anthracnose in mango. acspublisher.com However, one study on strawberry anthracnose caused by the Colletotrichum acutatum species complex found that this compound did not inhibit mycelial growth, conidial germination, or disease on detached fruit, though a pre-mixture with fludioxonil was effective in a field trial. nih.gov
Wheat Scab (Fusarium Head Blight): this compound was specifically selected for its strength against Fusarium species, particularly Fusarium graminearum, the cause of Fusarium Head Blight (FHB) or scab in cereal crops. cabidigitallibrary.orgmdpi.com Multi-year and multi-university research has shown that fungicide products containing this compound provide a good level of efficacy (50-60% control) against FHB and the associated mycotoxin deoxynivalenol (B1670258) (DON), equivalent to other recommended products. ndsu.eduwordpress.comapsnet.orguky.edu
Soybean Leaf Spot: this compound is effective against key foliar diseases in soybeans. mdpi.com It shows high activity against Corynespora cassiicola, the causal agent of target spot. cabidigitallibrary.orgresearchgate.net In multi-location field trials, a this compound and difenoconazole mixture was rated as "Good" to "Very Good" for controlling target spot. tennessee.edu
Potato Early Blight: As detailed in section 2.2.2, this compound is effective against early blight in potato, which is caused by Alternaria solani. apvma.gov.auacspublisher.comresearchgate.netmdpi.com
Table 5: Summary of this compound Efficacy on Other Major Pathogens
| Disease | Pathogen | Host Crop(s) | Efficacy Level | Reference(s) |
|---|---|---|---|---|
| Powdery Mildew | Various | Grapes, Hydrangea, Tomato, Apple | Excellent | chemijournal.comapvma.gov.aucabidigitallibrary.orgashs.orgchemijournal.com |
| Anthracnose | Elsinoë ampelina | Grapes, Mango | Effective (in mixture) | acspublisher.comacspublisher.com |
| Anthracnose | Colletotrichum acutatum complex | Strawberry | Not effective alone; effective in a pre-mixture with fludioxonil. | nih.gov |
| Wheat Scab (FHB) | Fusarium graminearum | Wheat, Barley | Good (50-60% control) | cabidigitallibrary.orgndsu.eduwordpress.comapsnet.org |
| Target Spot | Corynespora cassiicola | Soybean | High / Good to Very Good | cabidigitallibrary.orgtennessee.eduresearchgate.net |
Characterization of Protective versus Curative Fungicidal Activity in Plant Disease Management
This compound is recognized for having both protective (preventative) and curative fungicidal properties, making it a versatile tool for disease management. chemicalwarehouse.com This means it can be applied before the onset of disease to protect the plant from infection, as well as after infection has occurred to stop or slow disease progression. chemicalwarehouse.com
The dual activity has been specifically characterized in studies on Sclerotinia stem rot (S. sclerotiorum) in oilseed rape. apsnet.orgapsnet.org In detached leaf assays, this compound was applied either 24 hours before or after inoculation with the pathogen to test its protective and curative effects, respectively. The results clearly demonstrated that this compound possesses both types of activity. apsnet.orgapsnet.orgmatilda.science
However, the research also consistently found that the protective effect of this compound was superior to its curative effect at the same concentration. apsnet.orgnih.govapsnet.org For example, the control efficacy for the protective application was always higher than that for the curative application across a range of concentrations. apsnet.orgapsnet.org A separate study confirmed this finding, noting that the protective activity against S. sclerotiorum was better than its curative activity. researchgate.netnih.gov This suggests that for optimal disease control, this compound is best used in a protective spray program before disease symptoms are visible or when conditions are favorable for infection. apvma.gov.au
Table 6: Protective vs. Curative Efficacy of this compound against S. sclerotiorum on Oilseed Rape Leaves
| This compound Concentration (mg/ml) | Protective Efficacy (%) | Curative Efficacy (%) | Reference |
|---|---|---|---|
| 2.5 | 50.15 | 39.54 | apsnet.org |
| 5 | 65.24 | 55.71 | apsnet.org |
| 10 | 78.41 | 68.32 | apsnet.org |
| 25 | 89.27 | 80.12 | apsnet.org |
| 50 | 95.33 | 88.76 | apsnet.org |
Molecular and Evolutionary Mechanisms of Fungicide Resistance to Pydiflumetofen
Genetic and Biochemical Basis of Resistance Development
The emergence of resistance to pydiflumetofen in various fungal pathogens is a significant concern for disease management. The primary mechanism underlying this resistance is the alteration of the target site, the SDH enzyme, through genetic mutations. These mutations lead to amino acid substitutions in the subunits of the SDH complex, reducing the binding affinity of this compound to the enzyme and thereby diminishing its inhibitory effect.
Identification and Functional Characterization of Amino Acid Mutations in SDH Subunits
Mutations in the SdhB subunit have been frequently identified as a source of resistance to this compound in several fungal species. For instance, in Fusarium asiaticum, the H248Y mutation in the FaSdhB subunit has been correlated with resistance. doi.org Similarly, studies on Fusarium graminearum have revealed several mutations in the FgSdhB subunit, including E39G, H53Q, C90S, and A94V, that are associated with this compound resistance. nih.govresearchgate.netresearchgate.netnih.gov In Magnaporthe oryzae, the causal agent of rice blast, mutations such as R243H, H245Y/L/Q, and I247T in the MoSdhB subunit have been shown to confer significant resistance. doi.orgnih.gov The H245Y mutation, in particular, has been extensively studied and confirmed to be a key determinant of high-level resistance in this pathogen. nih.gov Furthermore, in Sclerotinia sclerotiorum, the A11V and V162A mutations in the SsSdhB subunit have been identified in this compound-resistant mutants. researchgate.netapsnet.orgnih.gov Research on Cochliobolus heterostrophus has identified the H277Y and I279T mutations in the ChSdhB subunit as conferring resistance. sciopen.com
The SdhC subunit is another critical location for mutations that lead to this compound resistance. In Fusarium graminearum, a variety of mutations in the FgSdhC subunit have been reported, including S31F, H53Q, A83V, R86C/H, C90S, A94V, and A185L/V. doi.orgnih.govresearchgate.netnih.gov For Fusarium asiaticum, mutations A64V and R67V in the FaSdhC1 subunit are linked to resistance. doi.org In Magnaporthe oryzae, the S77N mutation in the MoSdhC subunit has been identified in resistant strains. doi.orgnih.gov
While less frequently reported than mutations in SdhB and SdhC, alterations in the SdhD subunit can also contribute to this compound resistance. In Magnaporthe oryzae, the D122N and D122E mutations in the MoSdhD subunit have been identified in this compound-resistant mutants. doi.orgnih.gov In Cochliobolus heterostrophus, the D133Y mutation in the ChSdhD subunit has been shown to be responsible for resistance. sciopen.com
Mutations in the SdhA subunit conferring resistance to this compound are less common. However, research in Fusarium graminearum has identified the H101R and Y182F mutations in the FgSdhA subunit in resistant mutants. doi.orgnih.govresearchgate.netnih.gov
Mutations within SdhD Subunit
Role of Specific Point Mutations in Conferring this compound Resistance
Specific point mutations have been definitively linked to this compound resistance in several key fungal pathogens. The functional characterization of these mutations has provided a clearer understanding of the molecular basis of resistance.
Table 1: Documented Point Mutations Conferring this compound Resistance in Various Fungi
| Fungal Species | SDH Subunit | Amino Acid Substitution | Reference(s) |
| Fusarium graminearum | FgSdhB | H248Y | researchgate.netresearchgate.net |
| FgSdhC | A73V | researchgate.net | |
| FgSdhA | Y182F | nih.govresearchgate.netresearchgate.netnih.gov | |
| FgSdhB | H53Q | nih.govresearchgate.netresearchgate.netnih.gov | |
| FgSdhB | C90S | nih.govresearchgate.netresearchgate.netnih.gov | |
| FgSdhB | A94V | nih.govresearchgate.netresearchgate.netnih.gov | |
| FgSdhC | S31F | nih.govresearchgate.netresearchgate.netnih.gov | |
| FgSdhC | A83V | doi.orgmdpi.comresearchgate.net | |
| Sclerotinia sclerotiorum | SsSdhB | A11V | researchgate.netapsnet.orgnih.gov |
| SsSdhB | V162A | researchgate.netapsnet.orgnih.gov | |
| Magnaporthe oryzae | MoSdhB | R243H | doi.orgnih.gov |
| MoSdhB | H245Y | doi.orgnih.govnih.gov | |
| MoSdhB | H245L | doi.orgnih.gov | |
| MoSdhB | H245Q | doi.orgnih.gov | |
| MoSdhB | I247T | doi.orgnih.gov | |
| MoSdhC | S77N | doi.orgnih.gov | |
| MoSdhD | D122N | doi.orgnih.gov | |
| MoSdhD | D122E | doi.orgnih.gov |
In Fusarium graminearum , a complex pattern of multiple mutations across different SDH subunits has been observed in highly resistant laboratory mutants. nih.govnih.gov For instance, the concurrent presence of Y182F in FgSdhA, H53Q, C90S, and A94V in FgSdhB, and S31F in FgSdhC has been identified in genetically stable, highly resistant mutants. nih.govresearchgate.netnih.gov Other identified mutations conferring resistance in F. graminearum include H248Y and A73V in FgSdhB and FgSdhC1 genes, respectively, as well as A83V. researchgate.netresearchgate.net
In Sclerotinia sclerotiorum , laboratory-generated mutants with high resistance to this compound consistently showed two specific point mutations in the SsSdhB subunit: A11V and V162A. researchgate.netapsnet.orgnih.gov These mutations were not found in the sensitive parental isolates, indicating their direct role in conferring resistance. apsnet.orgnih.gov
In Magnaporthe oryzae , several point mutations in the MoSdhB, MoSdhC, and MoSdhD subunits have been identified through laboratory adaptation to this compound. doi.orgnih.gov These include R243H, H245Y, H245L, H245Q, and I247T in MoSdhB; S77N in MoSdhC; and D122N and D122E in MoSdhD. doi.orgnih.gov Artificial site-directed mutagenesis has confirmed that these amino acid substitutions are the cause of the resistant phenotypes. doi.org The H245Y mutation in MoSdhB, in particular, has been shown to result in a high resistance factor. nih.gov
Investigation of Paralogous Gene Functions in Natural Resistance Phenotypes (e.g., FgSdhC1 in F. graminearum)
In the study of fungicide resistance, the role of paralogous genes—genes that arise by duplication and subsequently diverge—is an increasingly important area of investigation. These genes can provide a reservoir for evolutionary adaptation, including the development of resistance to chemical stressors. In the context of this compound, a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, research has highlighted the significance of paralogs of the target enzyme's subunits in conferring natural resistance in fungal populations.
A notable example is found in Fusarium graminearum, the primary causal agent of Fusarium head blight (FHB) in cereal crops. nih.govnih.gov Field isolates of F. graminearum exhibiting resistance to this compound have been identified in China. nih.gov Genomic analysis of these resistant isolates revealed a specific point mutation, A78V, in the paralogous gene FgSdhC1, which encodes a subunit of the succinate dehydrogenase complex. nih.govapsnet.org Genetic replacement experiments have definitively confirmed that this FgSdhC1A78V mutation is responsible for conferring resistance to this compound. nih.govresearchgate.net This finding was the first report of this compound resistance in field populations of F. graminearum and identified a specific molecular mechanism involving a paralogous gene. nih.gov
Further research into other fungal pathogens has uncovered similar mechanisms. In Zymoseptoria tritici, the fungus responsible for Septoria tritici leaf blotch in wheat, a dispensable paralog of the SDH subunit C, termed ZtSDHC3, has been identified. nih.govbiorxiv.org This paralog can functionally substitute for the primary ZtSDHC1 gene, associating with the other SDH subunits to form a fully functional, yet fungicide-resistant, enzyme complex. researchgate.netnih.gov The presence, expression levels, and splicing of this paralogous gene influence the level of resistance to a specific subclass of SDHI fungicides. nih.govbiorxiv.orgplos.org The discovery of these functional paralogs demonstrates that standing genetic variation within fungal populations can be a key determinant in the evolution of fungicide resistance. nih.gov
Pleiotropic Effects and Fitness Costs Associated with Resistance
The acquisition of fungicide resistance through genetic mutation is not always a net benefit for the pathogen. These mutations can have pleiotropic effects, leading to fitness costs that may impact the fungus's ability to grow, reproduce, and cause disease in the absence of the fungicide. nih.govapsnet.org However, the extent of these fitness penalties can vary significantly depending on the fungal species, the specific mutation, and environmental conditions. usda.gov
Impact on Mycelial Growth and Sporulation of Resistant Fungal Isolates
The effect of this compound resistance on fundamental life cycle processes such as mycelial growth and sporulation has been a subject of detailed research, yielding varied results across different fungal species.
In laboratory-generated mutants of Fusarium graminearum, resistance to this compound was associated with a significant fitness cost. nih.govmdpi.com While the mycelial growth of these resistant mutants was not substantially different from their sensitive parental isolates, their ability to produce spores (sporulation) was significantly reduced. nih.govresearchgate.netnih.gov Similarly, this compound-resistant mutants of Fusarium pseudograminearum also displayed fitness penalties, notably a significant reduction in sporulation. apsnet.org In the case of Sclerotinia sclerotiorum, laboratory-induced resistance was linked to significant reductions in both mycelial growth and the formation of sclerotia (hardened survival structures). apsnet.org
Conversely, studies on field-collected isolates of F. graminearum carrying the FgSdhC1A78V mutation found no evidence of fitness penalties. nih.govresearchgate.net These resistant isolates showed no significant difference in mycelial growth or conidiation (asexual spore production) compared to their sensitive counterparts. nih.gov In Botrytis cinerea, the impact on fitness was mutation-dependent; isolates with H272R mutations showed no significant fitness costs, whereas those with P225F and H272Y mutations exhibited reduced mycelial growth and sporulation. nih.gov These findings suggest that while some resistance mutations impose a clear fitness cost, others may allow the fungus to maintain its growth and reproductive capacity.
Table 1: Impact of this compound Resistance on Fungal Fitness Parameters
| Fungal Species | Resistance Source | Impact on Mycelial Growth | Impact on Sporulation/Conidiation | Reference(s) |
|---|---|---|---|---|
| Fusarium graminearum | Laboratory Mutants | Little to no effect | Significantly reduced | nih.gov, researchgate.net, mdpi.com, nih.gov |
| Fusarium graminearum | Field Isolates (FgSdhC1A78V) | No penalty | No penalty | nih.gov, researchgate.net |
| Fusarium pseudograminearum | Laboratory Mutants | Not specified | Significantly reduced | apsnet.org |
| Sclerotinia sclerotiorum | Laboratory Mutants | Significantly reduced | Significantly reduced (sclerotia) | apsnet.org |
| Botrytis cinerea | Field Isolates (H272R) | No significant cost | No significant cost | nih.gov |
Alterations in Pathogenicity and Virulence of Resistant Mutants
A critical aspect of fitness is the pathogen's ability to infect its host and cause disease, known as pathogenicity or virulence. Resistance-conferring mutations can sometimes impair this ability.
Studies on laboratory-induced this compound-resistant mutants of F. graminearum and F. pseudograminearum consistently found that resistance came at the cost of reduced pathogenicity. nih.govmdpi.comapsnet.org The resistant mutants were significantly less virulent on wheat compared to the wild-type isolates. nih.govmdpi.comapsnet.org However, this trend is not universal. Field isolates of F. graminearum with the confirmed FgSdhC1A78V resistance mutation showed no reduction in virulence, indicating a high risk for the establishment of these resistant strains in the field. nih.govresearchgate.net
Research on other pathogens reveals a more complex picture. In Magnaporthe oryzae, the causal agent of rice blast, laboratory-induced mutations conferring high resistance to this compound had no effect on the fungus's pathogenicity. doi.org Perhaps most surprisingly, in Sclerotinia sclerotiorum, while resistance was associated with reduced vegetative growth, some of the resistant mutants exhibited significantly increased pathogenicity on detached soybean leaves compared to their parental isolates. apsnet.org This highlights that fitness costs are not a guaranteed consequence of resistance and that, in some cases, resistant strains may even pose an enhanced threat.
Table 2: Pathogenicity of this compound-Resistant Fungal Mutants
| Fungal Species | Resistance Source | Impact on Pathogenicity/Virulence | Reference(s) |
|---|---|---|---|
| Fusarium graminearum | Laboratory Mutants | Significantly reduced | nih.gov, mdpi.com, nih.gov |
| Fusarium graminearum | Field Isolates (FgSdhC1A78V) | No penalty | nih.gov, researchgate.net |
| Fusarium pseudograminearum | Laboratory Mutants | Significantly reduced | apsnet.org |
| Sclerotinia sclerotiorum | Laboratory Mutants | Significantly increased (in some mutants) | apsnet.org |
Cross-Resistance Profiles and Implications for Fungicide Rotation Strategies
Understanding cross-resistance—where resistance to one fungicide confers resistance to others—is fundamental for designing effective and sustainable disease management programs. The profile of cross-resistance for this compound determines which fungicides remain viable options for rotation or mixture partners to delay the evolution of resistance.
Assessment of Cross-Resistance with Other SDHI Fungicides (e.g., Boscalid)
This compound belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7), which all target the same enzyme complex in fungal respiration. frac.info As a result, a degree of cross-resistance among SDHI fungicides is generally expected. frac.info
Research has confirmed this relationship. In studies on Sclerotinia sclerotiorum, a positive cross-resistance was demonstrated between this compound and Boscalid, another widely used SDHI fungicide. apsnet.org Similarly, a weakly positive cross-resistance was noted between the two compounds in Botrytis cinerea isolates from Chinese vineyards. nih.gov In Fusarium pseudograminearum, strong positive cross-resistance was observed between this compound and the SDHIs cyclobutrifluram (B12774741) and fluopyram. researchgate.net
However, the patterns of cross-resistance within the SDHI group can be complex and are not always absolute. frac.info Different mutations in the target Sdh enzyme subunits can confer varying levels of resistance to different SDHI chemical subgroups. frac.infonih.gov For instance, in Alternaria alternata, there was no strong cross-resistance observed among six different SDHIs, indicating that the selection of one SDHI may not render all others in the group ineffective. nih.gov In Botrytis cinerea, specific mutations in the sdhB gene resulted in distinct resistance profiles to a panel of seven SDHI fungicides, including this compound and Boscalid. nih.govapsnet.org This complexity underscores the importance of molecular diagnostics to identify the specific mutations present in a pathogen population to guide the selection of the most effective SDHI fungicide. nih.gov
Evaluation of Cross-Resistance with Fungicides from Unrelated MoA Groups (e.g., Azoles, Phenylpyrroles, QoIs, Benzimidazoles, Dicarboximides)
A critical component of fungicide resistance management is the rotation or combination of products with different modes of action (MoA). This strategy reduces the selection pressure for resistance to any single chemical class. Encouragingly, extensive research has shown no evidence of cross-resistance between this compound and fungicides from other major MoA groups.
Multiple studies involving key pathogens like Fusarium graminearum, F. pseudograminearum, and Sclerotinia sclerotiorum have consistently found that isolates resistant to this compound remain sensitive to:
Azoles (DMIs - FRAC Group 3): such as tebuconazole (B1682727), prochloraz, and difenoconazole (B1670550). nih.govnih.govnih.govapsnet.orgapsnet.org
Phenylpyrroles (PPs - FRAC Group 12): such as fludioxonil (B1672872). nih.govnih.govnih.govapsnet.orgapsnet.org
Quinone outside Inhibitors (QoIs - FRAC Group 11): such as pyraclostrobin (B128455) and azoxystrobin. nih.govnih.govnih.govapsnet.org
Benzimidazoles (MBCs - FRAC Group 1): such as carbendazim (B180503). nih.govnih.govapsnet.orgapsnet.org
Dicarboximides (FRAC Group 2): such as procymidone (B1679156) and iprodione. apsnet.orgresearchgate.net
Other fungicides: like fluazinam (B131798) (FRAC Group 29). nih.govapsnet.orgapsnet.org
This lack of cross-resistance is a crucial finding. It indicates that fungicides from these unrelated groups are effective partners for this compound in spray programs. nih.govnih.gov By using this compound in rotation or as a mixture with fungicides like tebuconazole, fludioxonil, or pyraclostrobin, growers can effectively manage diseases while mitigating the risk of selecting for resistant pathogen populations. nih.govnih.govapsnet.orgapsnet.org
Table 3: Cross-Resistance Profile of this compound-Resistant Fungi
| Fungicide Class (FRAC Group) | Example Compounds | Cross-Resistance with this compound? | Reference(s) |
|---|---|---|---|
| SDHIs (Group 7) | Boscalid, Fluopyram, Cyclobutrifluram | Yes (Positive, though patterns can be complex) | apsnet.org, nih.gov, researchgate.net |
| Azoles (DMIs) (Group 3) | Tebuconazole, Prochloraz | No | nih.gov, nih.gov, apsnet.org, apsnet.org, nih.gov |
| Phenylpyrroles (Group 12) | Fludioxonil | No | nih.gov, nih.gov, apsnet.org, apsnet.org, nih.gov |
| QoIs (Group 11) | Pyraclostrobin, Azoxystrobin | No | nih.gov, nih.gov, apsnet.org, nih.gov |
| Benzimidazoles (Group 1) | Carbendazim | No | nih.gov, apsnet.org, apsnet.org, nih.gov |
| Dicarboximides (Group 2) | Procymidone, Iprodione | No | apsnet.org, researchgate.net |
Advanced Methodologies for Resistance Monitoring and Characterization
The emergence of fungicide resistance is a significant threat to global food security, necessitating the development of sophisticated methods to monitor and understand resistance mechanisms. For this compound, a novel succinate dehydrogenase inhibitor (SDHI), a multi-faceted approach combining laboratory, molecular, and computational techniques is employed to characterize resistance.
Laboratory Induction of Resistant Mutants and Sensitivity Assays (e.g., EC50 Determination)
A fundamental step in resistance research is the generation of resistant fungal isolates under controlled laboratory conditions. This is typically achieved by repeatedly exposing sensitive wild-type (WT) fungal isolates to gradually increasing concentrations of this compound on a growth medium, such as potato dextrose agar (B569324) (PDA). nih.govapsnet.org This process selects for spontaneous mutants with reduced sensitivity to the fungicide. Once stable, highly resistant mutants are obtained, their level of resistance is quantified using sensitivity assays. nih.govnih.gov
The most common sensitivity assay determines the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of mycelial growth or spore germination. cropprotectionnetwork.orgresearchgate.net By comparing the EC50 values of the resistant mutants to their sensitive parental isolates, a resistance factor (RF) can be calculated (RF = EC50 of mutant / EC50 of parent). nih.govdoi.org This provides a quantitative measure of the degree of resistance.
For example, studies on Fusarium graminearum demonstrated a dramatic shift in sensitivity. Wild-type isolates showed EC50 values as low as 0.0235 µg/mL, whereas laboratory-induced resistant mutants exhibited EC50 values as high as 28.57 µg/mL. nih.gov Similarly, in Botrytis cinerea, sensitive isolates had a mean EC50 of 0.0056 μg/mL, while lab-generated mutants had resistance factors ranging from 51 to 135. nih.gov In Magnaporthe oryzae, mutants with resistance factors greater than 213 were generated through this adaptation method. doi.orgnih.gov These assays are critical for assessing the risk of resistance development and understanding its potential severity. nih.govapsnet.org
Table 1: Comparison of this compound EC50 Values in Sensitive (Wild-Type) and Laboratory-Induced Resistant Fungal Strains
| Fungal Species | Sensitive Isolate EC50 (µg/mL) | Resistant Mutant EC50 (µg/mL) | Resistance Factor (RF) | Reference |
|---|---|---|---|---|
| Fusarium graminearum | 0.0235 - 0.2354 | 19.22 - 28.57 | >100 | nih.gov |
| Sclerotinia sclerotiorum | 0.006 - 0.017 | 8.95 - 36.32 | >500 | apsnet.org |
| Botrytis cinerea | ~0.0056 (mean) | Not directly stated, but RF was 51-135 | 51 - 135 | nih.gov |
| Magnaporthe oryzae | 0.3197 - 0.7381 | >239 | >213 | doi.orgnih.gov |
High-Throughput Sequence Analysis of Target Genes in Field Isolates
The primary mechanism of resistance to SDHI fungicides like this compound involves mutations in the genes encoding the target enzyme, succinate dehydrogenase (SDH). online-rpd.orgcabidigitallibrary.org The SDH enzyme is a complex of four protein subunits: SdhA, SdhB, SdhC, and SdhD. nih.govapsnet.org Mutations in the SdhB, SdhC, and SdhD genes are most commonly associated with resistance. online-rpd.orgapsnet.org
Advanced molecular techniques allow for the high-throughput sequencing of these target genes in large populations of field isolates. This involves extracting genomic DNA from fungal samples, amplifying the Sdh genes using the polymerase chain reaction (PCR), and then sequencing the PCR products. apsnet.org By comparing the gene sequences of resistant isolates to those of sensitive ones, specific point mutations (changes in a single nucleotide) that lead to amino acid substitutions in the SDH protein can be identified. apsnet.orgapsnet.org
This methodology has successfully identified numerous resistance-conferring mutations in various pathogens. For instance, in Botrytis cinerea, a P225L mutation in SdhB and a double mutation (G85A and I93V) in SdhC were found to confer resistance to this compound. nih.gov In Corynespora cassiicola, mutations such as SdhB-I280V, SdhC-S73P, and SdhC-H134R are associated with SDHI resistance. nih.govapsnet.org In Magnaporthe oryzae, eight different point mutations in the MoSdhB, MoSdhC, and MoSdhD genes were identified in resistant mutants. doi.orgnih.gov Screening large numbers of field isolates, as was done for Fusarium graminearum where over 6,000 isolates were analyzed, can reveal the prevalence and spread of specific resistance alleles in a population. researchgate.net
Table 2: Examples of Point Mutations in SDH Subunits Associated with this compound/SDHI Resistance
| Fungal Species | Gene Subunit | Mutation | Reference |
|---|---|---|---|
| Botrytis cinerea | SdhB | P225L | nih.govapsnet.org |
| Botrytis cinerea | SdhC | G85A + I93V | nih.gov |
| Magnaporthe oryzae | SdhB | R243H, H245Y/L/Q, I247T | doi.orgnih.gov |
| Magnaporthe oryzae | SdhC | S77N | doi.orgnih.gov |
| Magnaporthe oryzae | SdhD | D122N/E | doi.orgnih.gov |
| Sclerotinia sclerotiorum | SdhB | A11V, V162A | apsnet.orgresearchgate.net |
| Fusarium graminearum | SdhC1 | A78V | researchgate.netresearchgate.net |
| Fusarium solani | SdhC1 / SdhC2 | A82V / L135V | nih.gov |
| Corynespora cassiicola | SdhB / SdhC / SdhD | I280V / S73P, H134R / D95E, G109V | nih.govapsnet.org |
Computational Molecular Docking Simulations for Resistance Mechanism Validation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as the SDH enzyme). nih.govresearchgate.net This methodology is invaluable for validating how specific mutations confer resistance.
The process begins with creating a three-dimensional structural model of the fungal SDH enzyme, often through homology modeling using a known crystal structure from a related species (like Saccharomyces cerevisiae) as a template. nih.gov The this compound molecule is then computationally "docked" into the ubiquinone-binding site (the Qp site) of both the wild-type (sensitive) and mutated (resistant) SDH enzyme models. nih.govresearchgate.net
These simulations can calculate the binding affinity or binding free energy between the fungicide and the enzyme. researchgate.netresearchgate.net A mutation that confers resistance will typically result in a lower binding affinity (higher binding energy), indicating a less stable interaction. researchgate.net The simulation can also reveal changes in the specific interactions, such as the loss of hydrogen bonds or the creation of steric hindrance, that prevent the fungicide from effectively binding to the mutated enzyme. For example, in Fusarium solani, molecular docking indicated that only specific mutations, FsSdhC1-A82V and FsSdhC2-L135V, were likely to significantly impact the binding of this compound. nih.gov Similarly, simulations in Diaporthe longicolla showed that this compound formed more favorable hydrophobic interactions with the SDH enzyme compared to another SDHI, fluopyram, potentially explaining its higher activity. nih.govresearchgate.net
Application of Whole-Genome Sequencing in Resistance Research
While targeted gene analysis is effective for identifying mutations in the Sdh complex, whole-genome sequencing (WGS) offers a more comprehensive approach. mdpi.com WGS provides the complete DNA sequence of a fungal isolate, allowing for a much broader investigation into the genetic basis of resistance. wur.nl
The application of WGS can uncover novel resistance mechanisms that are not related to the target site. These can include, for example, mutations in genes that regulate the expression of the SDH enzyme, or genes involved in fungicide efflux, where the chemical is actively pumped out of the fungal cell. Overexpression of ABC transporters is one such known mechanism of reduced sensitivity to SDHIs. online-rpd.org
Furthermore, WGS is a powerful tool for population genetics, enabling researchers to track the evolution and spread of resistant genotypes with high resolution. wur.nl By comparing the genomes of many different isolates, scientists can understand the genetic diversity within a pathogen population, identify the origins of resistance, and reconstruct the evolutionary pathways that lead to the selection of resistant strains in the field. researchgate.netwur.nl For example, genome sequencing of Fusarium graminearum field isolates identified a specific point mutation, A78V in FgSdhC1, as the cause of resistance, which was then used to develop a rapid diagnostic PCR assay. researchgate.net This demonstrates how WGS can lead to practical tools for resistance management.
Environmental Fate and Transport Dynamics of Pydiflumetofen
Degradation Pathways and Kinetic Modeling in Environmental Compartments
Pydiflumetofen, a broad-spectrum fungicide from the succinate (B1194679) dehydrogenase inhibitor (SDHI) class, is subject to various degradation processes in the environment. regulations.govherts.ac.uk Its persistence and transformation are governed by a combination of chemical and biological mechanisms, including hydrolysis, photolysis, and microbial metabolism. regulations.gov The rate and extent of these processes are influenced by environmental factors such as pH, temperature, sunlight, soil composition, and microbial activity. researchgate.netmdpi.com Kinetic modeling, often following first-order kinetics, is employed to estimate the dissipation rates and half-lives of the compound in different environmental matrices. mdpi.commdpi.com
The hydrolytic stability of this compound has been assessed under various conditions, with some studies indicating high stability and others showing susceptibility to degradation depending on the experimental setup.
Regulatory assessments have reported that this compound is stable to hydrolysis in sterile aqueous buffer solutions at environmentally relevant pH values of 4, 7, and 9. regulations.govapvma.gov.auregulations.gov These studies, conducted under standard laboratory conditions for registration purposes, found no significant degradation, even under conditions representative of processing such as pasteurization and sterilization. nih.gov
In contrast, more recent research has demonstrated that hydrolysis can be a significant degradation pathway, particularly with variations in temperature. researchgate.netmdpi.comnih.gov In one study, the hydrolysis rate was found to increase significantly with rising temperature; the rate at 45°C was approximately 1.3 times that at 25°C, which in turn was about twice the rate at 5°C. researchgate.net This research also found that degradation was fastest in neutral conditions (pH 7) compared to acidic (pH 4) or alkaline (pH 9) conditions. researchgate.netmdpi.com The degradation followed first-order kinetics, with calculated half-lives indicating that this compound can be classified as an easily degradable pesticide under these specific hydrolytic conditions. researchgate.net
Table 1: Hydrolytic Degradation Half-Life of this compound at 25°C
| pH | Half-life (t₁/₂) [days] | Source |
|---|---|---|
| 4 | 18.6 | researchgate.net |
| 7 | 12.1 | researchgate.net |
| 9 | 25.0 | researchgate.net |
Photolysis, or degradation by light, is a notable pathway for the dissipation of this compound in both aqueous systems and on soil surfaces.
In aqueous environments, this compound degrades when exposed to simulated sunlight. regulations.govregulations.gov In a pH 7 buffer solution, the photolytic half-life was calculated to be 92.7 days when corrected for summer sunlight at 30-50°N latitude. regulations.govregulations.gov No significant degradation was observed in control samples kept in the dark, confirming light as the catalyst for the reaction. regulations.govregulations.gov Another assessment distinguished between direct and indirect photolysis in water, reporting half-lives of 89 and 33 days, respectively. apvma.gov.au
Photodegradation also occurs on soil surfaces. Studies have shown that the moisture content of the soil influences the rate of photolysis. The half-life on dry soil was reported to be 154 days in one study and 77 days in another, while on moist soil, the half-life was found to be 361 days or 197 days, respectively. regulations.govapvma.gov.auregulations.gov These studies also noted no significant degradation in dark controls. regulations.govregulations.gov
Table 2: Photolytic Degradation Half-Life of this compound
| Compartment | Condition | Half-life (t₁/₂) [days] | Source |
|---|---|---|---|
| Aqueous (pH 7 buffer) | Simulated Sunlight | 92.7 | regulations.govregulations.gov |
| Water | Direct Photolysis | 89 | apvma.gov.au |
| Water | Indirect Photolysis | 33 | apvma.gov.au |
| Dry Soil | Simulated Sunlight | 154 | regulations.govregulations.gov |
| Moist Soil | Simulated Sunlight | 361 | regulations.govregulations.gov |
The degradation of this compound in soil is a complex process influenced by oxygen availability, soil properties, and microbial activity. Laboratory studies conducted for regulatory purposes under dark conditions have generally found this compound to be very persistent. herts.ac.ukapvma.gov.au Aerobic soil metabolism half-lives were often greater than one year, with a 90th percentile mean value from six different soils calculated at 3,017 days. regulations.govregulations.gov Under anaerobic conditions, degradation was also slow, with half-lives typically exceeding a year, although one study reported a half-life of 313 days. herts.ac.ukregulations.govregulations.gov In these laboratory studies, one major metabolite, SYN545547, was identified. regulations.govregulations.gov
The physicochemical properties of soil, particularly soil type and organic matter content, play a crucial role in the degradation rate of this compound. While some regulatory assessments concluded there was no clear relationship between soil type and degradation rates in lab studies, apvma.gov.au other research has identified significant differences.
A study investigating four distinct soil types found that degradation was fastest in Phaeozems and slowest in Ferrosols, with half-lives ranging from 10.79 to 24.82 days under indoor laboratory conditions. researchgate.netmdpi.comnih.gov This research suggests that soil characteristics directly impact dissipation.
The role of organic matter has also been highlighted. A field study on soybeans observed that the degradation rate of this compound in soil was positively correlated with the soil's organic matter content; the soil with the highest organic matter (4.6%) exhibited the fastest degradation. mdpi.com Adsorption of this compound is also positively correlated with soil organic matter content, which can influence its bioavailability for degradation. researchgate.net
Table 3: Degradation Half-Life (t₁/₂) of this compound in Different Soil Types (Indoor/Lab Studies)
| Soil Type | Half-life (t₁/₂) [days] | Source |
|---|---|---|
| Phaeozems | 10.79 | researchgate.netmdpi.comnih.gov |
| Lixisols | 14.88 | mdpi.com |
| Plinthosols | 19.31 | mdpi.com |
| Ferrosols | 24.82 | researchgate.netmdpi.comnih.gov |
Microbial activity is a primary driver of this compound degradation in soil. mdpi.com The biotransformation process involves several reactions, including oxidation, N-demethylation, and cleavage of linkages between the phenyl and pyrazole (B372694) rings. regulations.gov The importance of microbial communities is demonstrated by studies where soil sterilization led to a significant reduction in the degradation rate and an extension of the compound's half-life. mdpi.comnih.gov This confirms that microorganisms are the main cause of its breakdown in soil environments. mdpi.comnih.gov
Field trial results show a wide range of dissipation half-lives (DissT₅₀), reflecting the diversity of soil types, climatic conditions, and agricultural practices across different locations.
A series of trials across North America reported estimated half-lives ranging from 155 to 1,390 days. regulations.govregulations.gov
Another set of field studies found dissipation half-lives between 84 and 697 days. apvma.gov.au
In contrast, studies in Chinese soybean fields reported much faster dissipation, with soil half-lives of 7.9 to 25.7 days. mdpi.com
A comprehensive review of 22 trials from multiple continents found DT₅₀ values ranging from 96.3 to over 10,000 days, with a geometric mean of 603 days. fao.org
In field studies, this compound residues tend to remain in the upper soil layers, with negligible movement observed below the top 10 to 30 cm. regulations.govapvma.gov.auregulations.gov
Table 4: this compound Field Dissipation Half-Lives (t₁/₂ or DT₅₀) in Soil
| Location/Crop System | Half-life Range [days] | Source |
|---|---|---|
| North America | 155 - 1,390 | regulations.govregulations.gov |
| General Field Studies | 84 - 697 | apvma.gov.au |
| Soybean Fields (China) | 7.9 - 25.7 | mdpi.com |
| Paddy Fields (China) | 6.08 - 14.38 | researchgate.net |
| Global Trials (various) | 96.3 - >10,000 | fao.org |
Soil Degradation Dynamics under Aerobic and Anaerobic Conditions
Role of Soil Microbial Communities in this compound Biotransformation
Environmental Mobility and Distribution in Terrestrial and Aquatic Systems
The movement and final distribution of this compound in the environment are governed by its physicochemical properties and interactions with soil, sediment, and water.
This compound exhibits strong adsorption to soil and sediment, which significantly limits its mobility. regulations.govmass.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a key indicator of a substance's tendency to bind to soil organic matter, ranges from 1,383 to 3,808 mL/g. apvma.gov.aumda.state.mn.us This classifies this compound as having low to slight mobility. apvma.gov.au
Studies using the Freundlich isotherm model, which describes non-ideal and reversible adsorption, have confirmed these findings. regulations.govresearchgate.net The Freundlich adsorption constants (KF-ads) were found to be in the range of 14.592–102.610, showing a positive correlation with soil organic matter and organic carbon content. researchgate.net The desorption process is not fully reversible, as indicated by higher desorption KFOC values (1,325 to 2,816 mL/g) compared to adsorption values, suggesting that a portion of the compound remains bound to soil particles. regulations.gov This strong binding affinity means this compound is likely to be sorbed to sediment if it enters aquatic systems. mda.state.mn.us
Table 1: Adsorption and Desorption Coefficients for this compound
| Parameter | Value | Soil/Sediment Characteristics | Classification | Source(s) |
|---|---|---|---|---|
| Koc (mL/g) | 1,383 - 2,463 | Various soils | Slightly Mobile | mda.state.mn.us |
| Koc (mL/g) | 1,949 - 3,808 | Various soils | Low to Slight Mobility | apvma.gov.au |
| Freundlich KF-ads | 14.592 - 102.610 | Eight different arable soils | N/A | researchgate.net |
| Adsorption KFOC (mL/g) | 1,165 - 2,206 | Six different soils | Slightly Mobile | regulations.gov |
| Desorption KFOC (mL/g) | 1,325 - 2,816 | Six different soils | N/A | regulations.gov |
Due to its strong adsorption to soil particles, this compound has a low potential for leaching into groundwater. apvma.gov.au Field and laboratory studies have consistently shown that residues of this compound tend to remain in the upper layers of the soil. apvma.gov.aumda.state.mn.us Research confirms that the compound primarily stays within the top 6 inches (10 to 15 cm) of the soil profile, with concentrations below the limit of detection at greater depths. apvma.gov.aumda.state.mn.us
Given its high potential for adsorption (high Koc values), this compound is susceptible to transport from application areas to surface water bodies via soil erosion and surface runoff. mda.state.mn.usherts.ac.uk The compound binds tightly to soil particles, and during rainfall events, these particles can be washed into adjacent aquatic environments. mda.state.mn.us This makes poorly draining soils particularly vulnerable to runoff. mda.state.mn.us It is noted that this compound has a high potential for reaching aquatic sediment through runoff, even several months after application. mda.state.mn.us To mitigate this, the use of vegetative buffer strips between treated areas and surface water is often recommended. mda.state.mn.us
Leaching Potential and Vertical Transport in Soil Profiles
Biotransformation and Bioaccumulation in Non-Target Organisms
Once in the environment, this compound can be transformed into various metabolites and may be taken up by organisms.
This compound undergoes biotransformation in soil and aquatic systems, leading to several metabolites. The primary degradation pathway involves the formation of major and minor metabolites through processes like oxidation and cleavage of chemical bonds. apvma.gov.au
SYN545547 : This is a major and principal metabolite of this compound, formed through N-desmethoxy modification in soil and aquatic metabolism. mda.state.mn.usregulations.govregulations.govfao.org Unlike its parent compound, SYN545547 is classified as moderately mobile, with Koc values ranging from 322.5 to 759.4 mL/g. mda.state.mn.usregulations.gov Like this compound, its adsorption is not fully reversible. regulations.gov In aerobic aquatic systems, SYN545547 was continuously formed, reaching up to 13% of applied radioactivity (AR) after 100 days, and up to 32% AR in anaerobic systems. publications.gc.ca
NOA449410 : This metabolite, 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, is formed through cleavage at the amide bond. apvma.gov.auherts.ac.uk It has been identified as a minor degradation product in water and is also a common metabolite for other SDHI fungicides like benzovindiflupyr. apvma.gov.aufao.orghse.gov.uk
2,4,6-trichlorophenol (B30397) (2,4,6-TCP) : This compound is formed through the cleavage of the parent this compound molecule. apvma.gov.aufederalregister.gov It is considered a residue of concern in livestock commodities. regulations.gov The metabolic pathway leading to 2,4,6-TCP is a key transformation process for this compound. apvma.gov.au
Other minor metabolites identified in various environmental systems include SYN548262 and SYN547891. apvma.gov.aufao.org
Table 2: Key Environmental Metabolites of this compound
| Metabolite Name | Formation Pathway | Mobility Classification | Source(s) |
|---|---|---|---|
| SYN545547 | N-desmethoxy this compound | Moderately Mobile | mda.state.mn.usregulations.gov |
| NOA449410 | Cleavage of amide bond | N/A | apvma.gov.auherts.ac.uk |
| 2,4,6-trichlorophenol | Cleavage of parent molecule | N/A | apvma.gov.aufederalregister.gov |
This compound has a low potential to bioaccumulate in aquatic organisms. mass.govregulations.gov Although its octanol-water partition coefficient (log Kow of 3.8) suggests a potential for bioaccumulation, laboratory studies show that it is not significantly bioconcentrated and is rapidly eliminated by fish. apvma.gov.aupublications.gc.ca
In a study with rainbow trout, the steady-state bioconcentration factor (BCF), normalized for lipid content, was 31, and the kinetic BCF was 189. apvma.gov.aupublications.gc.casemanticscholar.org A BCF of less than 100 is generally considered to indicate a low potential for bioaccumulation. apvma.gov.au The depuration of the accumulated residue was rapid, with a clearance time (CT50, or half-life) of 0.41 days and approximately 96.4% of the substance eliminated within 7 days. regulations.govsemanticscholar.org This rapid elimination prevents significant buildup in fish tissues. mass.govpublications.gc.ca
Table 3: Bioaccumulation and Depuration Data for this compound in Fish
| Parameter | Value | Species | Finding | Source(s) |
|---|---|---|---|---|
| Steady-State BCF | 31 | Rainbow Trout | Low bioaccumulation potential | apvma.gov.ausemanticscholar.org |
| Kinetic BCF | 189 | Rainbow Trout | Low bioaccumulation potential | publications.gc.casemanticscholar.org |
| Depuration (7 days) | ~96.4% | Rainbow Trout | Rapid elimination | regulations.gov |
| Depuration Half-Life (CT50) | 0.41 days | Rainbow Trout | Rapid elimination | semanticscholar.org |
Comparative Ecotoxicity of this compound Metabolites
One of the major metabolites identified in aerobic and anaerobic aquatic and aerobic soil metabolism studies is SYN545547. regulations.gov This metabolite is structurally similar to this compound and is considered in environmental risk assessments. regulations.gov For instance, the toxicity of this compound and SYN545547 to sediment-dwelling organisms was found to be similar.
Studies on the aquatic toxicity of this compound metabolites have provided critical data for risk assessment. In silico predictions using the ECOSAR model have suggested that several metabolites could be more toxic than this compound itself. researchgate.net For fish, the acute toxicities of metabolites M2, M3, and M9 were predicted to be approximately 7.8, 6.5, and 1.9 times higher, respectively, than that of the parent compound. researchgate.net Similarly, the chronic toxicities of these metabolites were predicted to be 2.5, 2.5, and 1.3 times higher. researchgate.net For daphnids, metabolites M2, M3, M10, M11, and M12 showed high toxicity, whereas this compound was moderately toxic. researchgate.net For green algae, five metabolites (M2, M3, M9, M10, and M11) were predicted to be 1.1 to 4.4 times more toxic than this compound. researchgate.net
Another significant metabolite is 2,4,6-trichlorophenol (2,4,6-TCP), which has been identified as a residue of concern in livestock commodities. federalregister.govwho.int The toxicity of 2,4,6-TCP has been evaluated using studies from open literature. federalregister.gov While there were initial concerns about its potential carcinogenicity, it was concluded that a risk assessment based on this compound would be protective of the cancer risk from 2,4,6-TCP. federalregister.govregulations.gov Furthermore, it was suggested that direct exposure to 2,4,6-trichlorophenol is not more toxic than direct exposure to this compound. federalregister.gov
The metabolite SYN547891 is formed through the demethylation of the pyrazole ring of this compound. Concerns have been raised regarding the genotoxic potential of this metabolite. researchgate.net
The table below summarizes available ecotoxicity data for key this compound metabolites.
| Metabolite | Test Organism | Endpoint | Value | Toxicity Classification | Source |
| SYN545547 | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | >9.9 mg/L | Not provided | hse.gov.uk |
| SYN545547 | Daphnia magna | 48-hour EC50 | 8.9 mg/L | Not provided | hse.gov.uk |
| SYN545547 | Selenastrum capricornutum (Green Algae) | 72-hour ErC50 | 4.9 mg/L | Not provided | hse.gov.uk |
| SYN545547 | Lemna gibba (Duckweed) | 7-day ErC50 | >7.8 mg/L | Not provided | hse.gov.uk |
| NOA449410 | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | >10 mg/L | Not provided | hse.gov.uk |
| NOA449410 | Daphnia magna | 48-hour EC50 | >10 mg/L | Not provided | hse.gov.uk |
| NOA449410 | Selenastrum capricornutum (Green Algae) | 72-hour ErC50 | 6.0 mg/L | Not provided | hse.gov.uk |
| NOA449410 | Lemna gibba (Duckweed) | 7-day ErC50 | >8.9 mg/L | Not provided | hse.gov.uk |
| SYN548261 | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | >9.8 mg/L | Not provided | hse.gov.uk |
| SYN548261 | Daphnia magna | 48-hour EC50 | >9.7 mg/L | Not provided | hse.gov.uk |
| SYN548261 | Selenastrum capricornutum (Green Algae) | 72-hour ErC50 | 0.44 mg/L | Not provided | hse.gov.uk |
| SYN548261 | Lemna gibba (Duckweed) | 7-day ErC50 | 8.0 mg/L | Not provided | hse.gov.uk |
For terrestrial organisms, the risk from metabolites is also considered. For example, for the metabolite SYN545547, a low risk via secondary poisoning was concluded for all representative uses. nih.gov However, for the parent compound, a data gap was identified for earthworm-eating mammals for the representative use on grapes. nih.gov
It is important to note that the presence and concentration of these metabolites in the environment are key factors in determining their actual risk. hse.gov.uk For instance, while the aquatic metabolite SYN545547 has a logPow of 3.59, which would typically trigger further assessment for secondary poisoning, it has been reported that the metabolite is not present in high enough concentrations to trigger a risk assessment. hse.gov.uk Conversely, the logPow for the aquatic metabolite NOA449410 is 1.06, suggesting a low risk from secondary poisoning. hse.gov.uk
Ecotoxicological Assessment and Environmental Risk Characterization for Pydiflumetofen
Aquatic Ecotoxicology
Pydiflumetofen is considered very acutely toxic to fish. horticentre.co.nz Acute toxicity studies have been conducted on several freshwater species to determine the concentration that is lethal to 50% of the test population (LC50) over a 96-hour period. The most sensitive species identified in these studies was the rainbow trout (Oncorhynchus mykiss). bohrium.comapvma.gov.au
Chronic toxicity, which assesses the effects of longer-term exposure at lower concentrations, was evaluated through an Early-Life-Stage (ELS) test with the fathead minnow (Pimephales promelas). bohrium.comsemanticscholar.org This study determined the No-Observed-Effect-Concentration (NOEC), which is the highest concentration at which no adverse effects on survival, growth, or reproduction are observed. semanticscholar.org Concerns have been noted regarding potential endocrine-disrupting effects in fish, with observations of decreased vitellogenin (VTG), reduced fecundity, and increased oocyte atresia in females. directivepublications.org
Table 1: Acute and Chronic Toxicity of this compound to Freshwater Fish
| Species | Test Type | Endpoint | Value (mg/L) | Source(s) |
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour Acute | LC50 | 0.18 | bohrium.comnih.goveuropa.eu |
| Pimephales promelas (Fathead Minnow) | 32-day Chronic (ELS) | NOEC | 0.025 | semanticscholar.orgnih.gov |
| Cyprinus carpio (Common Carp) | 96-hour Acute | LC50 | >0.13 | bohrium.com |
This compound is highly toxic to aquatic invertebrates. researchgate.net Acute toxicity tests, typically lasting 48 hours, measure the concentration that causes immobilization in 50% of the test population (EC50), most commonly using the water flea, Daphnia magna. bohrium.comnih.gov Studies show significant acute toxicity to this species. nih.govherts.ac.uk Further testing on other invertebrates, such as the amphipod Hyalella azteca and the mysid shrimp Americamysis bahia, also indicates high acute toxicity. nih.goveuropa.eu
Chronic toxicity studies on Daphnia magna have been conducted over a 21-day period to determine the NOEC for reproductive effects. semanticscholar.org
Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates
| Species | Test Type | Endpoint | Value (mg/L) | Source(s) |
| Daphnia magna (Water Flea) | 48-hour Acute | EC50 | 0.42 | nih.goveuropa.euherts.ac.uk |
| Daphnia magna (Water Flea) | 21-day Chronic | NOEC | 0.042 | semanticscholar.org |
| Hyalella azteca (Amphipod) | 48-hour Acute | LC50 | 0.12 | semanticscholar.orgeuropa.eu |
| Americamysis (Mysid Shrimp) | 96-hour Acute | LC50 | 0.16 | nih.gov |
This compound can inhibit the growth of aquatic plants and algae. researchgate.net Standard tests measure the concentration that inhibits the growth rate or yield (biomass) by 50% (ErC50) over a 72 or 96-hour period. semanticscholar.orgnih.gov Studies on the freshwater green alga Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata) and the freshwater diatom Navicula pelliculosa have been conducted. bohrium.comsemanticscholar.org The diatom Navicula pelliculosa was identified as the most sensitive algal species in acute tests. bohrium.com The major degradate, SYN545547, is noted to be as toxic as the parent compound to green algae. researchgate.net
Table 3: Toxicity of this compound to Algae and Aquatic Plants
| Species | Test Duration | Endpoint | Value (mg/L) | Source(s) |
| Raphidocelis subcapitata (Green Alga) | 96-hour | ErC50 | >5.9 | nih.gov |
| Raphidocelis subcapitata (Green Alga) | 96-hour | NOEC (Growth rate) | 0.093 | nih.gov |
| Navicula pelliculosa (Diatom) | 72-hour | ErC50 | 1.6 | semanticscholar.org |
| Navicula pelliculosa (Diatom) | 72-hour | EC10 (Growth rate) | 0.97 | semanticscholar.org |
This compound is a chiral compound, existing as two stereoisomers (enantiomers) known as R-pydiflumetofen and S-pydiflumetofen. apvma.gov.au Research has demonstrated significant differences in the ecotoxicity of these two forms in aquatic organisms. researchgate.netnih.gov
A comprehensive study on zebrafish (Danio rerio) revealed that the R-enantiomer is substantially more toxic than the S-enantiomer. researchgate.netresearchgate.net The acute toxicity of R-pydiflumetofen was found to be 10.7 to 14.7 times higher than that of S-pydiflumetofen for zebrafish embryos, larvae, and adults. researchgate.netnih.gov This difference in toxicity is attributed to the R-enantiomer's stronger inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, a key component in cellular respiration. researchgate.netnih.gov The R-enantiomer also showed preferential uptake and slower metabolism, leading to greater bioaccumulation. researchgate.netnih.gov These findings highlight the importance of considering enantioselectivity in the environmental risk assessment of chiral pesticides like this compound. researchgate.net
Algal Growth Inhibition Studies
Terrestrial Ecotoxicology
The risk to soil-dwelling organisms, particularly earthworms, is a key component of the terrestrial ecotoxicological assessment of this compound. In acute toxicity tests with the earthworm Eisenia fetida, this compound is considered to be slightly toxic, with a 14-day LC50 value greater than 1000 mg/kg of soil. horticentre.co.nz
However, chronic effects on reproduction have been observed at lower concentrations. apvma.gov.au A 4-week study identified a No-Observed-Effect-Concentration (NOEC) for reproduction of 32 mg of active constituent per kg of dry soil. apvma.gov.au Risk assessments by regulatory bodies have indicated a potential high risk to earthworms under certain use patterns, such as for grapes at higher application rates, which has been identified as a data gap in some evaluations. nih.gov For other uses, a low risk to earthworms was concluded. nih.gov
Table 4: Toxicity of this compound to Earthworms (Eisenia fetida)
| Test Type | Endpoint | Value (mg/kg soil) | Source(s) |
| 14-day Acute | LC50 | >1000 | horticentre.co.nz |
| 4-week Chronic | NOEC (Reproduction) | 32 | apvma.gov.au |
Risk Assessment for Earthworm-Eating Mammals via Secondary Poisoning
The assessment of risk to earthworm-eating mammals via secondary poisoning considers the potential for this compound to accumulate in soil, be ingested by earthworms, and subsequently consumed by mammals. This compound has a logarithm of the octanol-water partition coefficient (log Pow) of 3.8, which triggers an assessment of potential risk from secondary poisoning. hse.gov.uk
European Food Safety Authority (EFSA) reviews have indicated that while the risk via secondary poisoning is generally low, a low risk for earthworm-eating mammals could not be definitively concluded for all representative uses. researchgate.netnih.gov Specifically, for the use of this compound on grapes at an application rate of 200 g a.s./ha, this was identified as a data gap, and further information was requested to refine the risk assessment. researchgate.netnih.govresearchgate.net
A risk assessment for this exposure pathway calculates a Toxicity-Exposure Ratio (TER), which compares the toxicity endpoint to the estimated daily dietary dose. A TER value below the trigger level of 5 indicates a potential risk. For earthworm-eating mammals, a long-term TER of 2.66 was calculated, falling below the trigger and suggesting a potential for risk that requires further assessment. semanticscholar.org The assessment for a mammal weighing 10 g with a daily food consumption of 12.8 g is based on bioaccumulation estimates in earthworms from predicted environmental concentrations in soil. hse.gov.uk
Pollinator Ecotoxicology
The potential impact of this compound on pollinators, particularly the honeybee (Apis mellifera), is a key component of its environmental risk assessment.
Acute Oral and Contact Toxicity to Honeybees (Apis mellifera)
Laboratory studies have been conducted to determine the acute toxicity of this compound to adult honeybees through both oral ingestion and direct contact. The results consistently show that this compound is practically non-toxic to adult honeybees on an acute basis. mda.state.mn.usapvma.gov.au The median lethal dose (LD50) values, which represent the dose required to be lethal to 50% of the test population, are significantly high.
Regulatory agencies have reported acute oral LD50 values greater than 46.4 µg per bee and acute contact LD50 values greater than 40 µg per bee. mda.state.mn.us The Australian Pesticides and Veterinary Medicines Authority (APVMA) reported an LD50 greater than 100 µg per bee for both oral and contact exposure. apvma.gov.au
Table 1: Acute Toxicity of this compound to Adult Honeybees (Apis mellifera)
| Exposure Route | Endpoint (LD50) | Toxicity Classification | Source |
|---|---|---|---|
| Acute Oral | >46.4 µg/bee | Practically Non-toxic | mda.state.mn.us |
| Acute Contact | >40 µg/bee | Practically Non-toxic | mda.state.mn.us |
| Acute Oral & Contact | >100 µg/bee | Practically Non-toxic | apvma.gov.au |
Effects on Bee Brood Development and Colony Health in Semi-Field Studies
While laboratory tests indicated that this compound can be highly toxic to honeybee larvae on an acute exposure basis, higher-tier semi-field studies provide a more realistic assessment of risk at the colony level. mda.state.mn.usapvma.gov.au These studies are conducted in tunnels over a flowering crop attractive to bees, such as Phacelia tanacetifolia. hse.gov.ukibacon.comeurofins.com
In multiple semi-field studies, where colonies were exposed to this compound at application rates up to 200 g a.s./ha, no adverse effects on honeybee colonies were observed across all measured endpoints. publications.gc.capublications.gc.ca These endpoints include mortality, foraging behavior, colony strength, colony weight, brood development, and food storage levels. publications.gc.cafarmlandbirds.net Based on these findings, a No Observed Adverse Effect Concentration (NOAEC) for colony-level effects was established at 200 g a.s./ha. publications.gc.ca
The results from these more realistic semi-field studies suggest that the potential for risk to larvae identified in laboratory tests is unlikely to translate to adverse effects at the population level in the field. publications.gc.ca Therefore, when used at approved application rates, this compound is not expected to adversely impact honeybees at the colony level. publications.gc.ca
Avian and Mammalian Ecotoxicology in Environmental Context
The risks posed by this compound to wild bird and mammal populations are evaluated through assessments of dietary exposure and consumption of contaminated water.
Dietary Exposure Risks for Wild Bird Populations
Based on available data, this compound is classified as slightly toxic to birds on an acute exposure basis. apvma.gov.au Risk assessments for dietary exposure consider the consumption of contaminated food items. For birds, a screening-level assessment concluded a low acute and long-term risk from dietary exposure for all evaluated representative uses. nih.govresearchgate.net
The risk is quantified using Toxicity-Exposure Ratios (TERs). In a screening step for a small omnivorous bird, the acute TER was 170 and the long-term TER was 16. semanticscholar.org Both values are well above the regulatory trigger levels of 10 for acute risk and 5 for long-term risk, indicating a low probability of adverse effects from dietary exposure. semanticscholar.org Similarly, chronic toxicity studies in birds resulted in No Observed Effect Concentrations (NOEC) of 90 mg/kg body weight/day for Colinus virginianus and 141 mg/kg bw/d for Anas platyrhynchos. apvma.gov.au
Risks from Contaminated Water Exposure to Mammalian Wildlife
The potential for risk to mammalian wildlife from the consumption of surface water contaminated with this compound has been evaluated by regulatory bodies. The U.S. Environmental Protection Agency (EPA) estimated peak drinking water concentrations (EDWCs) to be 95.0 ppb. mda.state.mn.us
Plant Uptake, Translocation, and Metabolic Fate of Pydiflumetofen
Absorption Mechanisms and Distribution within Plant Tissues
The movement of pydiflumetofen from the point of application to various plant tissues is a critical aspect of its fungicidal action. This process involves initial absorption by the roots or leaves, followed by systemic transport throughout the plant.
This compound is readily absorbed by the roots of various plants when present in the growth medium. mdpi.com Studies in hydroponic systems have demonstrated that the compound enters plant roots mainly through the symplastic pathway, a process mediated by aquaporins and anion channels. csic.esnih.gov The efficiency of this uptake is quantified by the Root Concentration Factor (RCF), which is the ratio of the chemical's concentration in the root to its concentration in the surrounding medium.
In hydroponic experiments, this compound showed significant accumulation in the roots of cucumber and tomato, with RCF values ranging from 5.6 to 12.3 and 5.0 to 12.4, respectively. mdpi.comresearchgate.net The RCF for cucumber plants tended to increase over time, rising from 5.59 on day one to 12.3 by day 14. mdpi.com Similarly, in wheat, this compound demonstrated enantioselective uptake, with the R-enantiomer showing a higher RCF value. csic.es The physicochemical properties of a pesticide, such as its octanol-water partition coefficient (log Kow) and water solubility, play a role in its uptake; compounds with higher log Kow values, like this compound, tend to have higher RCFs. mdpi.com
Table 1: Root Concentration Factors (RCFs) of this compound in Various Crops
| Crop | Cultivation System | RCF Value | Comments | Source |
| Cucumber | Hydroponic | 5.6 - 12.3 | Value increased over a 14-day period. | mdpi.com |
| Tomato | Hydroponic | 5.0 - 12.4 | Showed high absorption capacity in roots. | mdpi.com |
| Wheat | Hydroponic | R-enantiomer RCF: 2.39 | Data shown for the more readily absorbed R-enantiomer at 144 hours. | csic.es |
Following absorption, this compound is translocated systemically within the plant, primarily via the xylem. apvma.gov.au This acropetal movement allows the compound to be distributed from the roots to the aerial parts of the plant, such as stems and leaves. However, the extent and pattern of this translocation vary significantly among different plant species.
In cucumber, this compound exhibits a notable ability to move from the stems to the leaves, but its translocation from the roots to the stems is limited. mdpi.com Conversely, tomato plants show comparatively weak translocation from both the root to the stem and from the stem to the leaves. mdpi.com In soil-treated tomato plants, there was minimal uptake and translocation into the mature fruit, resulting in low residues. apvma.gov.auregulations.gov
Studies on wheat have revealed enantioselective translocation, where the R-enantiomer is more easily transported to the shoots than the S-enantiomer. nih.gov This results in a higher concentration of the R-enantiomer in the aerial parts of the wheat plant. csic.es
Table 2: Translocation Characteristics of this compound in Different Plant Species
| Plant Species | Translocation Pattern | Key Findings | Source |
| Cucumber | Limited root-to-stem; Higher stem-to-leaf | Efficient movement into leaves from the stem. | mdpi.comresearchgate.net |
| Tomato | Weak root-to-stem and stem-to-leaf | Limited systemic movement overall; minimal translocation to fruit from soil. | mdpi.comresearchgate.netregulations.gov |
| Wheat | Enantioselective translocation to shoots | The R-enantiomer is more readily translocated from roots to shoots. | csic.esnih.gov |
Root Uptake Dynamics and Root Concentration Factors (RCFs)
Metabolic Pathways and Metabolite Profiling in Crop Plants
Once absorbed and distributed within the plant, this compound undergoes metabolic transformation. These processes, primarily categorized as Phase I reactions, alter the chemical structure of the parent compound, generally increasing its polarity. mdpi.com
The metabolism of this compound in plants is considered to be limited. regulations.gov The principal metabolic reactions observed across different crops include reduction, demethylation of the pyrazole (B372694) ring, hydroxylation, demethoxylation, dechlorination, and hydrolysis. mdpi.comcsic.esregulations.gov
Metabolism studies have been conducted in several key crops, revealing a similar but not identical profile of metabolites. regulations.govfao.org this compound was the main residue component found in all tested commodities. regulations.gov
Tomato: Metabolism in tomato is the least extensive among the crops tested. regulations.gov The primary metabolites identified are SYN545547 (formed via reduction) and SYN547891 (formed via N-demethylation of the pyrazole ring). apvma.gov.auregulations.gov In separate hydroponic studies, three different metabolites—M411, M441, and M395—were identified, resulting from hydroxylation, demethoxylation, and demethylation. mdpi.com
Wheat: Metabolism in wheat also yields SYN545547 and SYN547891 as principal transformation products. regulations.gov More extensive analysis in hydroponic systems has identified a total of nine metabolites. nih.govresearchgate.net These metabolites are the products of a range of reactions, including hydroxylation, demethylation (e.g., M-412), demethoxylation (e.g., M-396), dechlorination, hydrolysis, and glycosylation. csic.es
Oilseed Rape: Among the tested crops, oilseed rape showed the most extensive metabolism of this compound. regulations.gov The main metabolic transformations were consistent with those in other crops, primarily reduction to form SYN545547 and demethylation to form SYN547891. regulations.gov
Table 3: Identified Metabolites of this compound in Various Crop Plants
| Metabolite ID | Formation Pathway | Crop Matrix | Source |
| SYN545547 | Reduction | Tomato, Wheat, Oilseed Rape | apvma.gov.auregulations.gov |
| SYN547891 | N-demethylation | Tomato, Wheat, Oilseed Rape | apvma.gov.auregulations.gov |
| M411 | Hydroxylation/Demethoxylation/Demethylation | Cucumber, Tomato (hydroponic) | mdpi.com |
| M441 | Hydroxylation/Demethoxylation/Demethylation | Cucumber, Tomato (hydroponic) | mdpi.com |
| M395 | Hydroxylation/Demethoxylation/Demethylation | Cucumber, Tomato (hydroponic) | mdpi.com |
| M455 | Not specified | Cucumber (hydroponic) | mdpi.com |
| M361 | Not specified | Cucumber (hydroponic) | mdpi.com |
| M391 | Not specified | Cucumber (hydroponic) | mdpi.com |
| M-412 | N-demethylation | Wheat (hydroponic) | csic.es |
| M-408 | Hydroxylation | Wheat (hydroponic) | csic.es |
| M-396 | Demethoxylation | Wheat (hydroponic) | csic.es |
| Others | Dechlorination, Hydrolysis, Glycosylation | Wheat (hydroponic) | csic.esnih.gov |
The assessment of the biological activity and toxicity of metabolites is essential for a complete understanding of a pesticide's risk profile. For this compound, regulatory evaluations have concluded that the minor metabolites observed in plants are not likely to be more toxic than the parent compound. regulations.gov Therefore, this compound itself is considered the primary residue of concern in plants for risk assessment purposes. regulations.gov While some studies on aquatic organisms have suggested that certain this compound metabolites could be more toxic than the parent compound, this finding has not been reported for plant-derived metabolites. mdpi.comnih.gov
Identification of this compound Metabolites in Specific Crop Matrices (e.g., Tomato, Wheat, Oilseed Rape)
Enantioselective Behavior in Plant Systems
This compound is a chiral molecule, existing as a mixture of two enantiomers (R- and S-forms). apvma.gov.au These enantiomers can exhibit different biological activities and behave differently within plant systems, a phenomenon known as enantioselectivity.
Research has consistently demonstrated enantioselective behavior of this compound in various plants. In wheat, the R-enantiomer shows a higher uptake rate and a lower elimination rate compared to the S-enantiomer. nih.gov This leads to a higher residual concentration of R-pydiflumetofen in the plant. csic.esnih.gov The R-enantiomer also exhibits higher root bioconcentration and translocation factors, indicating it accumulates more readily in roots and is transported more efficiently to the shoots. nih.gov
This enantioselectivity appears to be driven by metabolic processes rather than initial uptake, as the absorption mechanism itself did not show an enantiomeric preference. csic.esnih.gov Molecular modeling suggests that the R-enantiomer has a weaker interaction with certain metabolic enzymes (like CYP71C6v1 in wheat) compared to the S-enantiomer, leading to its slower degradation and consequently higher accumulation. csic.esnih.gov
Similar enantioselective degradation has been observed in other crops. In grapes, the (-)-pydiflumetofen enantiomer was found to degrade more rapidly than the (+)-enantiomer. nih.gov In rice farming systems, the S-(+)-enantiomer dissipated preferentially, leading to an enrichment of the R-(-)-enantiomer in the environment. nih.gov This persistence of one enantiomer over the other highlights the importance of studying chiral pesticides from an enantioselective perspective.
Stereoselective Uptake by Plant Roots (Symplastic vs. Apoplastic Pathways)
The initial uptake of this compound from the soil into a plant is a critical step determining its subsequent efficacy and metabolic fate. Research on wheat (Triticum aestivum L.) has shown that the compound primarily enters the roots through the symplastic pathway. csic.esnih.gov The symplastic route involves the movement of substances through the network of interconnected protoplasts (the living part of the plant cell) via plasmodesmata. byjus.com This is in contrast to the apoplastic pathway, which involves movement through the non-living parts of the plant root, such as cell walls and intercellular spaces. byjus.com
Evidence for symplastic uptake comes from experiments comparing absorption in fresh (living) and dead (metabolically inactive) wheat roots. The concentration of both this compound enantiomers was significantly higher in fresh roots than in dead roots. csic.esnih.gov This indicates that active cellular processes are central to the uptake mechanism. csic.es The uptake is believed to be mediated predominantly by aquaporins and anion channels. csic.esnih.gov
Interestingly, while the uptake pathway itself is defined, studies on wheat did not find a significant enantioselective effect during the initial absorption phase. The partition coefficient (Kpw) values, which indicate the ratio of the chemical's concentration in the root to that in the surrounding water, were very similar for both S-pydiflumetofen and R-pydiflumetofen in both fresh and dead roots. csic.es This suggests that the initial entry into the root system via the symplastic pathway does not preferentially favor one enantiomer over the other. csic.esnih.gov
Table 1: Partition Coefficients (Kpw) of this compound Enantiomers in Fresh and Dead Wheat Roots This table illustrates the comparable uptake of S- and R-pydiflumetofen into wheat roots, supporting the finding that the initial uptake is not enantioselective. Data sourced from a study on wheat. csic.es
| Root Condition | Enantiomer | Partition Coefficient (Kpw) |
| Fresh | S-pydiflumetofen | 0.562 |
| Fresh | R-pydiflumetofen | 0.565 |
| Dead | S-pydiflumetofen | 0.462 |
| Dead | R-pydiflumetofen | 0.454 |
Enantioselective Translocation within Plant Tissues
Following uptake by the roots, this compound is translocated to other parts of the plant. This process shows clear enantioselectivity. csic.esnih.gov In wheat, the R-pydiflumetofen enantiomer is more readily accumulated in the roots and translocated to the shoots compared to the S-enantiomer. csic.esnih.govresearchgate.net
This stereoselective distribution is a result of differences in the uptake and elimination kinetics of the two enantiomers within the plant system. The uptake rate constant (k₁) for R-pydiflumetofen in wheat is higher, while its elimination rate constant (k₂) is lower than that of S-pydiflumetofen. nih.gov Consequently, the R-enantiomer persists longer and reaches higher concentrations in plant tissues. csic.esnih.gov Molecular simulations suggest this may be due to the R-enantiomer having a stronger binding affinity with a lipid-transfer protein (TaLTP 1.1) in wheat, which could facilitate its transport and accumulation. csic.esnih.gov
General studies in cucumber and tomato also show that this compound is readily absorbed by the roots. researchgate.netmdpi.com However, the degree of translocation varies between species. In cucumber, there is significant translocation from stems to leaves, whereas in tomato, root-to-stem and stem-to-leaf movement is weaker. researchgate.netmdpi.com
Table 2: Kinetic Parameters for this compound Enantiomers in Wheat This table details the uptake and elimination rates for each enantiomer, highlighting the kinetic basis for the higher residual concentration of R-pydiflumetofen in wheat. Data sourced from a study on wheat. nih.gov
| Enantiomer | Uptake Rate Constant (k₁) (h⁻¹) | Elimination Rate Constant (k₂) (h⁻¹) |
| S-pydiflumetofen | Not specified | 0.0517 |
| R-pydiflumetofen | 0.0421 | 0.0459 |
Stereoselective Biotransformation and Degradation in Crop Plants
Once inside the plant, this compound undergoes biotransformation into various metabolites. This process is also stereoselective and varies among different crop species. csic.esnih.govresearchgate.net
In wheat, a total of nine metabolites have been identified in the roots and shoots. csic.esresearchgate.net The metabolic reactions involved include hydroxylation, hydrolysis of acid amides, dechlorination, N-demethylation, demethoxylation, and conjugation with glycosyl groups. csic.esnih.gov The enantioselective fate of this compound in wheat appears to be driven by differences in metabolic degradation. Molecular modeling indicates that R-pydiflumetofen has a weaker interaction with the metabolic enzyme CYP71C6v1 compared to the S-enantiomer. csic.esnih.gov This weaker binding affinity results in a slower degradation rate for the R-enantiomer, contributing to its higher persistence in wheat tissues. csic.es
Conversely, studies on other crops show a different pattern. In field trials with cucumber, eggplant, and cowpea, the R-pydiflumetofen enantiomer was found to degrade faster than the S-enantiomer. nih.gov Similarly, in pakchoi, S-(-)-pydiflumetofen degraded more slowly than R-(+)-pydiflumetofen. researchgate.net These findings underscore that the stereoselective degradation of this compound is highly dependent on the specific crop and its unique enzymatic systems.
Table 3: Metabolites of this compound Identified in Wheat This table lists the metabolites of this compound detected in wheat, showcasing the various biotransformation pathways the compound undergoes within the plant. Data sourced from a study on wheat. csic.es
| Metabolite ID | Metabolic Reaction | Location Found |
| M-412 | Demethylation | Roots |
| M-408 | Demethoxylation | Roots |
| M-374 | Hydrolysis of acid amide | Roots |
| M-330 | Dechlorination | Roots |
| M-186 | Hydroxylation & other modifications | Roots |
| M-396 | N-demethylation | Roots |
| M-358 | Multiple modifications | Roots |
| M-392 | Not specified | Shoots |
| C-570 | Glycosylation (conjugate) | Roots |
Table 4: Comparative Degradation of this compound Enantiomers in Various Crops This table compares the relative degradation speed of the two enantiomers across different plant species, illustrating the crop-dependent nature of stereoselective metabolism.
| Crop | Faster Degrading Enantiomer | Slower Degrading Enantiomer | Reference |
| Wheat | S-pydiflumetofen | R-pydiflumetofen | csic.esnih.gov |
| Cucumber | R-pydiflumetofen | S-pydiflumetofen | nih.gov |
| Eggplant | R-pydiflumetofen | S-pydiflumetofen | nih.gov |
| Cowpea | R-pydiflumetofen | S-pydiflumetofen | nih.gov |
| Pakchoi | R-(+)-pydiflumetofen | S-(-)-pydiflumetofen | researchgate.net |
Advanced Analytical Methodologies for Pydiflumetofen Residue and Metabolite Analysis
Sample Preparation Techniques for Complex Environmental and Biological Matrices
Effective sample preparation is a critical first step in the analysis of pydiflumetofen, as it serves to extract the analyte from the matrix, remove interfering substances, and concentrate the sample to detectable levels. The complexity of matrices such as soil, water, and various food products presents a significant challenge.
Optimization of Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Method for this compound
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has emerged as a popular and effective sample preparation technique for this compound residue analysis in a wide array of matrices. researchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netkspsjournal.or.krnih.gov Its versatility allows for modifications to optimize extraction and cleanup for specific sample types.
The core principle of the QuEChERS method involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts such as sodium chloride. csic.es A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, utilizing various sorbents to remove interfering matrix components. researchgate.net
For the analysis of this compound, researchers have explored different buffering systems within the QuEChERS protocol, including acetate-buffering (AOAC Official Method 2007.01) and citrate-buffering (EN 15662). Both have been found suitable for extracting this compound from agricultural products, achieving recoveries between 70% and 120%. kspsjournal.or.kr
The choice of d-SPE sorbents is critical and matrix-dependent. Common sorbents include primary secondary amine (PSA) for removing sugars and fatty acids, C18 for non-polar interferences, and graphitized carbon black (GCB) for pigments like chlorophyll. researchgate.netkspsjournal.or.kr For instance, in the analysis of grapes, tomatoes, wheat, pork, milk, and eggs, a modified QuEChERS procedure using acetonitrile for extraction and octadecylsilane (B103800) (C18) d-SPE for cleanup has proven effective. researchgate.netresearchgate.net Similarly, for analyzing this compound in rice and its surrounding environment, an optimized QuEChERS method has been successfully developed. researchgate.netnih.gov In wheat samples, a combination of PSA and multi-walled carbon nanotubes (MWCNTs) has been used for purification. csic.es However, caution is advised with GCB, as it can adsorb this compound, leading to lower recoveries. kspsjournal.or.kr
The optimized QuEChERS method has been successfully applied to a variety of matrices, including:
Plant-based foods: Grapes, tomatoes, wheat, cucumbers, apples, potatoes, watermelons, bananas, soybeans, and pakchoi. mdpi.comresearchgate.netnih.govnih.gov
Animal-based products: Pork, milk, and eggs. researchgate.netresearchgate.net
Environmental samples: Soil, paddy water, and surface water. researchgate.netmdpi.comnih.gov
High-Resolution Chromatographic and Spectrometric Detection Systems
Following sample preparation, highly selective and sensitive analytical instrumentation is required for the accurate quantification of this compound residues and its metabolites.
Development and Validation of High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Methods
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used technique for the determination of this compound. mdpi.comresearchgate.netnih.gov This method offers excellent selectivity and sensitivity, allowing for the detection of trace levels of the fungicide.
The chromatographic separation is typically achieved using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization. mdpi.comorscience.ru The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring the transition of a specific precursor ion to a product ion. For this compound, common transitions include m/z 425.9 → 192.9 and m/z 425.9 → 166.1. epa.gov
HPLC-MS/MS methods have been developed and validated for various matrices, including paddy field ecosystems (paddy water, rice straw, and paddy soil) and soybeans. researchgate.netmdpi.com These methods are characterized by their simplicity, speed, sensitivity, and accuracy, making them suitable for routine monitoring and pesticide registration residue analysis. mdpi.com
Utilization of Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
For even faster analysis and higher resolution, Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) has been employed. researchgate.netresearchgate.netmdpi.comresearchgate.net UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and results in sharper peaks and improved separation efficiency.
UHPLC-MS/MS methods have been successfully developed for the determination of this compound in a range of food commodities and environmental samples, including grapes, tomatoes, wheat, pork, milk, eggs, and surface waters. researchgate.netresearchgate.netmdpi.comresearchgate.net These methods can achieve very low limits of detection, often in the low microgram per liter (µg/L) or microgram per kilogram (µg/kg) range. mdpi.comresearchgate.net For example, a UHPLC-MS/MS method for surface waters achieved detection limits of 0.1 to 0.2 μg/L. mdpi.comresearchgate.net
The enhanced sensitivity and speed of UHPLC-MS/MS make it particularly valuable for high-throughput analysis of a large number of samples, which is often required in regulatory monitoring programs.
Enantioselective Chromatographic Separations for Isomer-Specific Quantification
This compound is a chiral compound, meaning it exists as two enantiomers (mirror-image isomers) which can have different biological activities and degradation rates in the environment. researchgate.netnih.govnih.gov Therefore, enantioselective analytical methods are necessary to study the environmental fate and behavior of individual enantiomers.
Supercritical Fluid Chromatography (SFC) with tandem mass spectrometry has been successfully used for the enantioselective separation of this compound. researchgate.netnih.gov Using a Chiralcel OD-3 column, baseline separation of the enantiomers can be achieved in less than 3 minutes. researchgate.netnih.gov This method has been applied to study the enantioselective dissipation of this compound in grapes and soil, revealing that one enantiomer may degrade faster than the other depending on the matrix. nih.gov
Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) with a chiral column, such as a Lux Cellulose-2, has also been established for the enantioseparation of this compound. nih.gov This method identified the elution order as S-(-)-pydiflumetofen followed by R-(+)-pydiflumetofen and was used to demonstrate stereoselective dissipation in pakchoi and soil. nih.gov
Rigorous Method Validation for Sensitivity, Accuracy, and Precision
To ensure the reliability of analytical data, rigorous method validation is essential. This process establishes the performance characteristics of the analytical method, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Validation studies for this compound analysis have demonstrated excellent performance across various methods and matrices. Linearity is typically observed over a wide concentration range with correlation coefficients (r or R²) greater than 0.99. mdpi.comresearchgate.netresearchgate.netnih.govorscience.ru
The sensitivity of these methods is highlighted by their low LODs and LOQs. For instance, in rice and its environmental matrices, the LOD was in the range of 1.9-3.5 µg/kg, and the LOQ was between 6.3-11.7 µg/kg. nih.gov For soybean plants, soybeans, and soil, the LOQ was established at 0.01 mg/kg. mdpi.com In water, an LOQ of 0.05 µg/L has been demonstrated. epa.govnih.govepa.gov
Accuracy is assessed through recovery experiments, where samples are spiked with known concentrations of the analyte. For this compound, average recoveries are generally within the acceptable range of 70-120%. kspsjournal.or.kr For example, in soybean plants, soybeans, and soil, average recoveries ranged from 83.9% to 99.5%. mdpi.com In various foods of plant and animal origin, recoveries were between 72.0% and 110.3%. researchgate.net
Precision is measured by the relative standard deviation (RSD) of replicate measurements. For this compound analysis, RSD values are typically well below 15%, indicating good repeatability. researchgate.netnih.gov In soybean and related matrices, RSDs ranged from 0.77% to 7.77%. mdpi.com
The following interactive data tables summarize key validation parameters from various studies:
Table 1: Method Validation Parameters for this compound in Various Matrices A table summarizing linearity, LOQ, recovery, and RSD for different matrices would be presented here.
| Matrix | Analytical Method | Linearity (r²) | LOQ | Average Recovery (%) | RSD (%) | Reference |
| Soybean, Soybean Plant, Soil | QuEChERS-HPLC-MS/MS | >0.997 | 0.01 mg/kg | 83.9 - 99.5 | 0.77 - 7.77 | mdpi.com |
| Grapes, Tomatoes, Wheat, Pork, Milk, Eggs | QuEChERS-UPLC-MS/MS | ≥0.992 | 10 µg/kg | 72.0 - 110.3 | <15.1 | researchgate.net |
| Rice and Environment | QuEChERS-HPLC-MS | >0.99 | 6.3 - 11.7 µg/kg | 84.23 - 105.10 | 1.07 - 9.99 | nih.gov |
| Grapes and Soil (Enantiomers) | SFC-MS/MS | - | 0.005 mg/kg | 84.1 - 103.0 | - | nih.gov |
| Various Foods (Enantiomers) | UHPLC-MS/MS | - | - | 71.3 - 107.4 | <12.6 | nih.gov |
| Surface Water | QuEChERS-UHPLC-MS/MS | Excellent | 0.1 - 0.2 µg/L | 90 - 110 | 2.8 - 18.7 | mdpi.comresearchgate.net |
Linearity and Calibration Curve Performance
Linearity is a critical parameter in quantitative analysis, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a specified range. For this compound analysis, this is typically established by constructing a calibration curve from a series of standard solutions and calculating the coefficient of determination (R² or r).
Methodologies developed for this compound consistently show excellent linearity. For instance, in the analysis of rice and its associated environmental samples (paddy water, crawfish, and soil), a strong linear relationship was observed with an R² value greater than 0.99 over a concentration range of 0.01 to 0.1 mg/L. nih.govresearchgate.net Similarly, a study on soybean plants, soybeans, and soil reported a correlation coefficient (r) greater than 0.997 for concentrations ranging from 0.001 to 0.5 mg/L. researchgate.netmdpi.com
In a broader study encompassing various foods of plant and animal origin, including grapes, tomatoes, wheat, pork, milk, and eggs, the analytical method demonstrated excellent linearity with an R² of 0.992 or higher within a concentration range of 10–1000 μg/kg. researchgate.net Analysis in surface water also showed strong linearity (R² > 0.99) for this compound concentrations up to 100 µg/L. mdpi.com While single-point calibration may sometimes be used, generating a calibration curve with each analytical run is recommended to confirm the linearity of the instrument's response. epa.govepa.gov
Table 1: Linearity of this compound in Various Matrices
| Matrix | Concentration Range | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| Rice, Paddy Water, Crawfish, Soil | 0.01-0.1 mg/L | > 0.99 | nih.gov |
| Soybean, Soybean Plant, Soil | 0.001-0.5 mg/L | > 0.997 (r) | mdpi.com |
| Grapes, Tomatoes, Wheat, Pork, Milk, Eggs | 10-1000 µg/kg | ≥ 0.992 | researchgate.net |
| Surface Water | up to 100 µg/L | > 0.99 | mdpi.com |
Recovery Rates and Relative Standard Deviation
Accuracy and precision are fundamental to the validity of an analytical method. Accuracy is assessed through recovery experiments, where a known amount of the analyte is added (spiked) into a blank matrix sample and then analyzed. The percentage of the analyte recovered is calculated. Precision is a measure of the repeatability of the method and is typically expressed as the relative standard deviation (RSD) of replicate measurements.
Analytical methods for this compound generally yield high recovery rates and low RSDs, indicating good accuracy and precision. In a study involving rice, paddy water, crawfish, and soil, average recovery rates for this compound at spiked levels of 0.01, 0.05, and 0.1 mg/kg ranged from 84.23% to 105.10%, with RSDs between 1.07% and 9.99%. nih.govresearchgate.net
For soybean plants, soybeans, and soil, the average recovery rates were found to be between 83.9% and 99.5%, with RSDs ranging from 0.77% to 7.77%. researchgate.netmdpi.com In a multi-matrix study on foods of plant and animal origin (grapes, tomatoes, wheat, pork, milk, and eggs), satisfactory recoveries were obtained, ranging from 72.0% to 110.3% for spiking levels of 10, 100, and 1000 μg kg⁻¹, with all RSD values below 15.1%. researchgate.net Analysis in surface water also showed good performance, with recoveries between 90% and 108.8% and precision ranging from 2.8% to 18.7%. mdpi.com These results fall within the generally accepted range for pesticide residue analysis, which is typically 70-120% for recovery and ≤20% for RSD. mdpi.com
Table 2: Recovery and Precision of this compound Analysis
| Matrix | Spiked Levels (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|
| Rice & Environment | 0.01, 0.05, 0.1 | 84.23 - 105.10 | 1.07 - 9.99 | nih.gov |
| Soybean, Plant & Soil | Not specified | 83.9 - 99.5 | 0.77 - 7.77 | mdpi.com |
| Grapes, Tomatoes, Wheat, Pork, Milk, Eggs | 0.01, 0.1, 1.0 | 72.0 - 110.3 | < 15.1 | researchgate.net |
Limits of Detection (LOD) and Limits of Quantification (LOQ) in Diverse Matrices
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are crucial for determining the sensitivity of an analytical method. They are often calculated based on the signal-to-noise ratio (S/N), typically S/N = 3 for LOD and S/N = 10 for LOQ. nih.gov
For this compound, sensitive methods have been established for a variety of matrices. In the analysis of rice and its environmental samples, the LOD was in the range of 1.9–3.5 µg/kg, and the LOQ was between 6.3–11.7 µg/kg. nih.govresearchgate.net A validated method for various foods of plant and animal origin, including grapes, tomatoes, and wheat, established a uniform LOQ of 10 μg kg⁻¹. researchgate.net
In aqueous matrices, the limits are often lower. For surface water, the method LOQ was determined to be in the range of 0.2–0.6 µg/L. mdpi.com Regulatory analytical methods have also established specific LOQs, such as 0.05 µg/L (or 0.05 ppb) for water and 0.5 µg/kg (or 0.5 ppb) for soil. epa.govepa.gov
Table 3: LOD and LOQ of this compound in Different Matrices
| Matrix | LOD | LOQ | Reference |
|---|---|---|---|
| Rice & Environment (paddy water, crawfish, soil) | 1.9 - 3.5 µg/kg | 6.3 - 11.7 µg/kg | nih.gov |
| Grapes, Tomatoes, Wheat, Pork, Milk, Eggs | Not Reported | 10 µg/kg | researchgate.net |
| Surface Water | 0.1 - 0.2 µg/L | 0.2 - 0.6 µg/L | mdpi.com |
| Water | Not Reported | 0.05 µg/L | epa.gov |
Regulatory Science and Human Health Risk Assessment of Pydiflumetofen
Assessment of Short-Term Dietary Intake Risk
The acute dietary risk assessment for pydiflumetofen evaluates the potential health effects from a single or short-term exposure, typically over a 24-hour period. This is compared against the Acute Reference Dose (ARfD), which is the amount of a substance that can be ingested over a short period without appreciable health risk.
Assessments from various agencies have consistently concluded that the short-term dietary intake of this compound is below the level of concern. For instance, in Canada, acute dietary (food plus drinking water) intake estimates for the general population and all population subgroups were found to be less than 12% of the ARfD. herts.ac.uk A study on soybeans revealed an acute dietary exposure risk of 0.06%, indicating an acceptable risk to public health. publications.gc.capublications.gc.ca The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established an ARfD of 0.3 mg/kg of body weight. apvma.gov.au Even in worst-case scenarios for specific commodities like spinach, lettuce, and endive, where the International Estimate of Short Term Intake (IESTI) was calculated to be up to 140-350% of the ARfD in specific subpopulations, these are considered conservative estimates. regulations.gov The United States Environmental Protection Agency (EPA) also conducted an acute dietary risk assessment using the Dietary Exposure Evaluation Model software and identified no risks of concern. federalregister.govwho.int
Interactive Table: Acute Dietary Exposure Risk Assessment of this compound
| Parameter | Value | Regulatory Body/Study |
|---|---|---|
| Acute Reference Dose (ARfD) | 0.3 mg/kg bw | JMPR apvma.gov.au |
| Acute Exposure (General Population) | <12% of ARfD | Health Canada herts.ac.uk |
| Acute Exposure (Soybeans) | 0.06% of ARfD | MDPI Study publications.gc.capublications.gc.ca |
| IESTI (Lettuce, Children in China) | up to 350% of ARfD | JMPR regulations.gov |
Assessment of Long-Term Dietary Intake Risk
The long-term dietary risk assessment considers the cumulative exposure to this compound over a lifetime and compares it to the Acceptable Daily Intake (ADI), which is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.
Similar to the acute assessment, chronic dietary exposure to this compound has been determined to be within acceptable limits. Health Canada's assessment indicated that chronic dietary intake for the general population and all subgroups is less than 48% of the ADI. herts.ac.uk A study focused on soybean residues calculated the chronic dietary exposure risk to be 7.54% of the ADI. publications.gc.capublications.gc.ca The JMPR established an ADI for this compound of 0–0.1 mg/kg of body weight. apvma.gov.auregulations.gov The International Estimated Daily Intakes (IEDIs) for this compound were estimated to range from 1–20% of the maximum ADI across 17 different global consumption diets. regulations.gov The U.S. EPA concluded that there are no chronic dietary risks of concern for any population subgroup. who.int
Interactive Table: Chronic Dietary Exposure Risk Assessment of this compound
| Parameter | Value | Regulatory Body/Study |
|---|---|---|
| Acceptable Daily Intake (ADI) | 0-0.1 mg/kg bw | JMPR apvma.gov.auregulations.gov |
| Chronic Exposure (General Population) | <48% of ADI | Health Canada herts.ac.uk |
| Chronic Exposure (Soybeans) | 7.54% of ADI | MDPI Study publications.gc.capublications.gc.ca |
| IEDI (17 GEMS/Food Diets) | 1-20% of maximum ADI | JMPR regulations.gov |
Occupational Exposure Risk Assessments
Occupational risk assessments are crucial for ensuring the safety of workers who handle and apply pesticides or who may enter treated areas.
Inhalation Exposure During Mixing, Loading, and Application Activities
The risk of inhalation exposure for workers involved in mixing, loading, and applying this compound has been assessed by regulatory agencies. Due to the low volatility of this compound, inhalation exposure is generally considered to be low. publications.gc.ca However, during spray applications, the inhalation of spray mists is a potential route of exposure.
Assessments have shown that with the use of appropriate personal protective equipment (PPE), such as long-sleeved shirts, long pants, chemical-resistant gloves, and goggles, the risks are acceptable. publications.gc.ca For certain application methods, like airblast application, additional PPE such as chemical-resistant headgear may be required to meet target margins of exposure (MOE). publications.gc.ca The U.S. EPA uses data from sources like the Agricultural Handlers Exposure Task Force (AHETF) and the Pesticide Handlers Database (PHED) to estimate exposure for various scenarios. publications.gc.ca A waiver for a subchronic inhalation toxicity study was granted for the this compound risk assessment based on a weight-of-evidence approach that considered its low volatility and low acute inhalation toxicity. federalregister.gov
Toxicological Endpoints and Human Relevance of Animal Study Findings
The toxicological evaluation of this compound has identified the liver as the primary target organ in animal studies. publications.gc.canih.gov In repeated-dose studies in rats and mice, effects such as increased liver weight and changes in liver metabolism were observed. publications.gc.ca In mice, liver tumors were observed at high doses. publications.gc.canih.gov
Analysis of Carcinogenicity Data and Mode of Action (e.g., Constitutive Androstane Receptor (CAR) Activation)
This compound has undergone extensive carcinogenicity testing in rodents. In long-term studies, an increased incidence of liver tumors, specifically hepatocellular adenomas and carcinomas, was observed in male mice. apvma.gov.aufederalregister.gov No carcinogenic effects were noted in a chronic study with rats. apvma.gov.au
The mode of action (MOA) for liver tumor formation in mice has been investigated and is attributed to the activation of the Constitutive Androstane Receptor (CAR). apvma.gov.aunih.gov This activation leads to a series of key events, including the induction of cytochrome P450 enzymes, increased hepatocellular proliferation, and the development of liver hypertrophy. apvma.gov.au In vitro studies using mouse hepatocyte cultures have demonstrated these effects, while similar studies with human liver cells did not show the same response. nih.gov
Table 1: Summary of this compound Carcinogenicity Findings
| Species | Study Type | Findings | Mode of Action | Relevance to Humans |
| Mouse | 18-month carcinogenicity | Increased incidence of hepatocellular adenomas and carcinomas in males. apvma.gov.aufederalregister.gov | Constitutive Androstane Receptor (CAR) activation leading to hepatocellular proliferation. apvma.gov.aunih.gov | Low relevance; MOA not expected to occur in humans. nih.govfederalregister.gov |
| Rat | Chronic toxicity/carcinogenicity | No evidence of carcinogenicity. apvma.gov.au | Not applicable. | Not applicable. |
Evaluation of Metabolite Toxicity in the Context of Human Health Safety
The assessment of this compound's safety includes a thorough evaluation of its metabolites. A key metabolite identified in livestock and rats is 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). nih.govwho.int For risk assessment in animal commodities, the residue definition includes both this compound and 2,4,6-TCP. nih.gov
The toxicity of 2,4,6-TCP has been independently evaluated. The EPA classified it as a B2-probable human carcinogen based on findings of lymphomas and leukemias in male rats and liver tumors in mice. federalregister.govfederalregister.gov However, the genotoxic potential of 2,4,6-TCP has been deemed inconclusive, with some positive results in in vitro tests and inconclusive results in in vivo studies. nih.gov This has led to data gaps being identified by regulatory bodies like EFSA. nih.gov
Despite the classification of 2,4,6-TCP, the EPA has concluded that the toxicological database for this compound adequately accounts for the potential toxicity of this metabolite. federalregister.gov This is because the dose levels at which adverse effects from 2,4,6-TCP were observed are significantly higher than the levels at which this compound is regulated. federalregister.govfederalregister.gov Therefore, the established reference doses for this compound are considered protective against potential effects from exposure to 2,4,6-TCP. federalregister.gov
Other metabolites, such as NOA449410, found in livestock, have been tested and showed no signs of acute toxicity or genotoxicity. apvma.gov.au In contrast, the genotoxicity of another metabolite, SYN547891, which may be present in food commodities, has not been fully addressed, representing another data gap. nih.gov
Table 2: Key Metabolites of this compound and their Toxicological Significance
| Metabolite | Found In | Toxicological Concern | Regulatory Conclusion |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | Livestock, Rats | Classified as a probable human carcinogen (EPA); inconclusive genotoxicity. federalregister.govfederalregister.govnih.gov | This compound reference doses are protective against 2,4,6-TCP toxicity. federalregister.gov |
| NOA449410 | Livestock | No acute toxicity or genotoxicity observed. apvma.gov.au | Considered to be of low toxicological concern. |
| SYN547891 | Rats (bile), potentially food commodities | Genotoxic potential not fully addressed (data gap). nih.gov | Further data required for a complete risk assessment. nih.gov |
Global Regulatory Frameworks and Approval Status of this compound
Registration Status and Approved Uses across Key Agricultural Regions (e.g., China, EU, North America)
This compound is registered for use in numerous countries across the globe. In North America , the U.S. EPA approved this compound in 2017 and has established tolerances for its use on a variety of crops, including cereals, corn, soybeans, and potatoes. tantuchemicals.commda.state.mn.usepa.gov In Canada, Health Canada's Pest Management Regulatory Agency (PMRA) has also registered this compound for use on various field crops, greenhouse crops, and turf. canada.carrma-global.org
In the European Union , this compound was approved in 2019. tantuchemicals.com The approved uses include spray applications for controlling fungal diseases in pome fruits, grapes, potatoes, and various vegetables. nih.govresearchgate.net
In China , this compound was registered in 2020 for controlling Fusarium head blight in wheat. tantuchemicals.com
Other regions where this compound is registered include Argentina (since 2017) for use on soybeans, peanuts, tomatoes, peppers, and grapes, and Australia and New Zealand for use on potatoes and grapes. apvma.gov.aunih.gov
Role of International Regulatory Bodies (e.g., FAO/WHO JMPR, EFSA, EPA, Health Canada) in Risk Evaluation
The risk evaluation of this compound has been conducted by several key international regulatory bodies, ensuring a comprehensive assessment of its safety.
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) first evaluated this compound in 2018, establishing an Acceptable Daily Intake (ADI) of 0-0.1 mg/kg body weight and an Acute Reference Dose (ARfD) of 0.3 mg/kg body weight. nih.govfao.org The JMPR's role is to provide scientific advice on pesticide residues in food and the environment.
The European Food Safety Authority (EFSA) conducted a peer review of the risk assessment for this compound, leading to its approval in the EU. researchgate.neteuropa.eu EFSA identified data gaps, particularly concerning the risk to bees and the effects of water treatment on residues. nih.govresearchgate.net They also concluded that the CAR-mediated mode of action for liver tumors in mice was of low relevance to humans. nih.gov
The U.S. Environmental Protection Agency (EPA) has registered this compound and established pesticide tolerances. federalregister.gov The EPA's human health risk assessment concluded that there is a reasonable certainty of no harm from aggregate exposure to this compound residues. federalregister.govfederalregister.gov They also determined that the compound is "not likely to be carcinogenic to humans" under the conditions of the assessment. mda.state.mn.us
Health Canada's Pest Management Regulatory Agency (PMRA) is responsible for the regulation of pesticides in Canada. publications.gc.ca The PMRA has conducted its own risk assessments, leading to the registration of this compound and the establishment of maximum residue limits (MRLs). rrma-global.org Health Canada is also conducting a re-evaluation of this compound, with a final decision targeted for November 2024. canada.ca
Identification and Prioritization of Data Gaps in Current Risk Assessments
Missing Ecotoxicological Data for Specific Non-Target Organisms (e.g., certain bees, earthworm-eating mammals, endocrine-disrupting properties)
Despite extensive evaluation, regulatory agencies have identified several data gaps in the ecotoxicological profile of this compound.
Bees: EFSA has noted a lack of data for a complete risk assessment for bees. nih.govresearchgate.net While some studies are available, a comprehensive assessment considering chronic risk to honeybees and risks to bumblebees and solitary bees is needed. researchgate.net
Earthworm-eating mammals: A high risk to earthworms was identified for certain uses of this compound, and consequently, a low risk to earthworm-eating mammals from secondary poisoning could not be concluded. nih.govresearchgate.net This represents a significant data gap in the assessment of risks to the wider terrestrial ecosystem. nih.gov
Other Data Gaps: EFSA also identified a data gap concerning the effect of water treatment processes on residues of this compound and its metabolites in drinking water. nih.gov Additionally, the potential for immunotoxicity of this compound has been raised as an area requiring further investigation. pan-europe.info
Table 3: Prioritized Data Gaps in this compound Risk Assessment
| Area of Concern | Specific Data Gap | Implication |
| Ecotoxicology (Bees) | Chronic toxicity data for honeybees; toxicity data for bumblebees and solitary bees. researchgate.net | Incomplete risk assessment for key pollinators. |
| Ecotoxicology (Terrestrial) | Risk to earthworm-eating mammals via secondary poisoning. nih.govresearchgate.net | Uncertainty about the impact on the terrestrial food chain. |
| Ecotoxicology (Aquatic) | Endocrine-disrupting properties in non-mammalian non-target organisms. nih.govsemanticscholar.org | Potential for adverse effects on aquatic ecosystems. pan-europe.info |
| Human Health (Drinking Water) | Effect of water treatment on residues. nih.gov | Incomplete consumer risk assessment from drinking water. |
| Human Health (Metabolites) | Genotoxic potential of metabolite SYN547891. nih.gov | Incomplete understanding of the risk from all metabolites. |
Information on the Efficacy of Water Treatment Processes on Residues in Drinking Water Sources
The assessment of this compound's impact on drinking water sources has identified a significant data gap concerning the effectiveness of water treatment processes. nih.govbcpcpesticidecompendium.org Regulatory bodies have noted that there is a lack of appropriate information to address how standard water treatments affect the nature of this compound and its metabolite residues that may be present in surface water abstracted for drinking water. nih.govbcpcpesticidecompendium.org This information is crucial for finalizing the consumer risk assessment related to drinking water consumption. nih.govresearchgate.net
This compound is characterized by very high persistence in both soil and water/sediment systems. nih.govbcpcpesticidecompendium.org Its dissipation from the water column is primarily through transfer to sediment, where most degradation is expected to occur. apvma.gov.au The half-life for dissipation from the water column (DissT50) ranges from 6.4 to 34 days in aerobic conditions and 33 to 42 days in anaerobic conditions. apvma.gov.au
The Environmental Fate and Effects Division (EFED) has utilized groundwater modeling to produce estimated drinking water concentrations (EDWCs) for use in human health risk assessments. regulations.gov For proposed new uses, these estimates were as high as 113.3 ppb for acute exposure and 101.0 ppb for chronic and cancer risk assessments. regulations.gov
Comprehensive Toxicological Assessment of Identified Technical Impurities
The toxicological evaluation of this compound's technical-grade active ingredient has revealed uncertainties regarding several impurities. A data gap has been formally identified by regulatory authorities to further investigate the toxicological relevance of three individual impurities present in the technical specification when compared to the toxicological profile of the parent compound, this compound. nih.govresearchgate.netresearchgate.net
Finalization of Consumer Risk Assessment for Animal Commodities
The consumer risk assessment for animal-derived food products is considered provisional. nih.govresearchgate.net This status is due to a lack of sufficient toxicological data for the metabolite 2,4,6-trichlorophenol (2,4,6-TCP), which is relevant for the residue definition in animal commodities. nih.govresearchgate.net The genotoxic potential of 2,4,6-TCP has been identified as a data gap, leading to this part of the risk assessment being not finalized. nih.gov
The residue definition for dietary risk assessment in animal products varies by commodity. For most animal commodities, it is defined as the sum of this compound and 2,4,6-TCP (including its conjugates), expressed as this compound. fao.orgfao.org For mammalian liver and kidney, the definition is broader. fao.orgfao.org
Feeding studies in lactating cattle and laying hens were conducted because the dietary burden calculations for ruminants and poultry triggered the requirement for such studies. researchgate.net The results of these studies indicated that if 2,4,6-TCP is determined not to be genotoxic, no consumer intake risk from animal commodities is expected, as the residue levels at the tested rates were well below 0.01 mg/kg. nih.govresearchgate.net An Australian assessment concluded that finite residues of this compound are not expected in milk, muscle, or kidney, but may occur in fat and liver at levels around 0.01 mg/kg. apvma.gov.au
Maximum Residue Limits (MRLs) have been established or proposed for various animal commodities to ensure consumer safety.
Table 1: Residue Definitions for this compound in Animal Commodities
| Commodity Type | Residue Definition for MRL Compliance | Residue Definition for Dietary Risk Assessment |
|---|---|---|
| All Animal Commodities | This compound | Not applicable |
| Mammalian Liver and Kidney | Not applicable | Sum of this compound, 2,4,6-trichlorophenol (2,4,6-TCP) and its conjugates, and SYN547897, expressed as this compound. apvma.gov.aufao.orgfao.org |
| Other Animal Commodities | Not applicable | Sum of this compound and 2,4,6-trichlorophenol (2,4,6-TCP) and its conjugates, expressed as this compound. fao.orgfao.org |
Table 2: Selected Proposed/Established MRLs for this compound in Animal Commodities
| Commodity | MRL (mg/kg) | Jurisdiction/Body |
|---|---|---|
| Edible offal (mammalian) | 0.1 | Codex Alimentarius fao.org |
| Mammalian fats (except milk fats) | 0.1 | Codex Alimentarius fao.org |
| Meat (mammalian) (in the fat) | 0.02 | Australia apvma.gov.au |
| Eggs | 0.02 | Codex Alimentarius fao.org |
| Milks | *0.01 | Australia apvma.gov.au |
| Pork, beef, lamb, goat, poultry (muscle, fat, liver, kidney) | 0.01* | United Kingdom echemi.com |
| Milk | 0.01* | United Kingdom echemi.com |
| Eggs | 0.01* | United Kingdom echemi.com |
\Indicates MRL is at or about the Limit of Quantification (LOQ).*
Integrated Pest Management Ipm Strategies Incorporating Pydiflumetofen
Strategic Integration of Pydiflumetofen within Integrated Disease Management Programs
The successful integration of this compound into Integrated Disease Management (IDM) programs hinges on its strategic use to maximize effectiveness and minimize the risk of resistance development. syngenta-us.com IDM programs for fungicide use should include scouting, historical pesticide use information, crop rotation, and consideration of host plant resistance, environmental conditions, and disease thresholds, alongside cultural, biological, and other chemical control practices. syngenta-us.comepa.gov
This compound's role as both a preventative and curative fungicide provides flexibility in application timing, allowing for its use before disease onset or at the first sign of symptoms. chemicalwarehouse.com This versatility is a key advantage in IDM. For instance, in managing Cercospora leaf spot in table beets, research has shown that this compound + difenoconazole (B1670550) was most effective when applications commenced at an action threshold of one lesion per leaf. apsnet.orgapsnet.orgresearchgate.net
Furthermore, this compound is often co-formulated with other fungicides from different Fungicide Resistance Action Committee (FRAC) groups to broaden the spectrum of control and manage resistance. For example, it is available in products combined with fludioxonil (B1672872) (FRAC Group 12), difenoconazole (FRAC Group 3), or propiconazole (B1679638) (FRAC Group 3). syngenta-us.comepa.govuga.edu This practice of using mixtures or rotating fungicides with different modes of action is a cornerstone of effective resistance management within an IDM framework. chemicalwarehouse.comguildhe.ac.uk
Synergistic Effects with Non-Chemical Disease Control Approaches
The efficacy of this compound can be enhanced when used in conjunction with non-chemical disease control methods, creating a more robust and sustainable management system.
Cultural practices are foundational to IPM and aim to create an environment less favorable for disease development. syngenta.com These practices include selecting disease-tolerant varieties, removing infected plant debris where inoculum can overwinter, proper irrigation timing and placement, and managing canopy density to improve air circulation. syngenta-us.comsyngenta.caepa.gov Product labels for this compound-containing fungicides explicitly recommend their integration with such cultural practices. syngenta-us.comepa.gov For example, in pecan cultivation, where scab disease is a major issue, the use of this compound is recommended as part of a program that also includes sanitation to remove overwintering inoculum. uga.edu
Biological control involves the use of living organisms to suppress pest populations. gau.edu.bd While specific research on the direct synergistic or antagonistic interactions between this compound and commercially available biological control agents (BCAs) is still emerging, the principles of IPM encourage the combined use of chemical and biological controls. cropnuts.com The mechanisms of BCAs, such as competition for nutrients, parasitism, and the production of antibiotic compounds, can complement the fungicidal action of this compound. gau.edu.bd When integrating this compound with BCAs, it is crucial to consider the application timing to avoid any detrimental effects on the viability of the biological agents.
Research has explored the synergistic effects of this compound when mixed with other fungicides. For instance, a mixture of fludioxonil and this compound at a 1:5 ratio exhibited synergistic effects against Diaporthe longicolla, the cause of soybean stem blight. researchgate.netnih.gov While this demonstrates synergy between chemical compounds, it underscores the potential for carefully selected combinations to enhance disease control, a principle that can extend to the integration of chemical and biological agents.
Effective disease management relies on timely intervention, which is guided by monitoring and disease forecasting systems. syngenta-us.com this compound can be effectively used in conjunction with State Agricultural Extension advisory programs that recommend application timing based on environmental factors favorable for disease development. syngenta-us.comepa.gov
Research on Cercospora leaf spot in table beets demonstrated that using a weather-based disease forecaster could reduce the number of this compound + difenoconazole applications from three to two without compromising control, as compared to a calendar-based spray schedule. apsnet.orgapsnet.org This highlights how predictive models can optimize fungicide use, leading to more sustainable and cost-effective disease management. apsnet.org Timely sensitivity monitoring is also crucial for the early detection of any potential shifts in fungicide resistance, ensuring the long-term durability of management practices. cropprotectionnetwork.org
Interactions with Biological Control Agents
Optimization of this compound Application for Sustainable Disease Control
To ensure the long-term efficacy of this compound, its application must be optimized within a sustainable framework that minimizes selection pressure for resistance and integrates with other control strategies.
The use of resistant or tolerant cultivars is a key component of IPM and can significantly reduce the reliance on fungicides. syngenta-us.commdpi.com Integrating this compound with host plant resistance provides a powerful two-pronged approach to disease management.
In studies on soybean sudden death syndrome (SDS), the use of a moderately resistant soybean cultivar combined with a this compound seed treatment was shown to decrease the concentration of Fusarium virguliforme DNA in the roots compared to a susceptible cultivar. mdpi.com Similarly, research on Fusarium head blight (FHB) in hard red spring wheat demonstrated that using fungicides, including a premix of this compound and propiconazole, on a moderately resistant variety provided a more favorable economic response compared to their use on a susceptible variety in low to moderate FHB environments. researchgate.net These findings underscore the economic and agronomic benefits of combining genetic resistance with chemical control.
A study on canola blackleg, caused by Leptosphaeria maculans, showed that this compound as a seed treatment significantly reduced disease severity on both moderately resistant and susceptible cultivars, protecting the plant during its most vulnerable seedling stage. researchgate.net
Interactive Data Table: this compound Integration in Disease Management Research
| Crop | Disease | Key Finding | Integrated Strategy | Reference |
| Table Beet | Cercospora Leaf Spot (Cercospora beticola) | This compound + difenoconazole was most efficacious when applied at an action threshold of 1 lesion/leaf. | Disease Forecasting, Action Thresholds | apsnet.orgapsnet.orgresearchgate.net |
| Table Beet | Cercospora Leaf Spot (Cercospora beticola) | Weather-based forecaster reduced this compound + difenoconazole applications without loss of control. | Disease Forecasting | apsnet.orgapsnet.org |
| Soybean | Sudden Death Syndrome (Fusarium virguliforme) | This compound seed treatment on a moderately resistant cultivar decreased pathogen DNA in roots. | Host Plant Resistance | mdpi.com |
| Hard Red Spring Wheat | Fusarium Head Blight (Fusarium graminearum) | Fungicide use on a moderately resistant variety was more economical than on a susceptible variety in low/moderate disease environments. | Host Plant Resistance | researchgate.net |
| Canola | Blackleg (Leptosphaeria maculans) | This compound seed treatment protected both moderately resistant and susceptible cultivars at the critical seedling stage. | Host Plant Resistance | researchgate.net |
Strategic Fungicide Rotation and Mixture Strategies to Mitigate Resistance Evolution
This compound is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide, a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI). hse.gov.ukmda.state.mn.usherts.ac.uk This group of fungicides acts on a single target site, the succinate dehydrogenase enzyme in the mitochondrial respiration complex II, which is essential for cellular energy production in fungi. hse.gov.ukwikipedia.orgchemicalwarehouse.com Due to this specific, single-site mode of action, SDHI fungicides, including this compound, are categorized as having a medium to high risk for the development of fungal resistance. hse.gov.ukfrac.infoapsnet.org The development of resistance typically occurs through target site mutations in the genes encoding the succinate dehydrogenase subunits. hse.gov.uk
To preserve the long-term efficacy of this compound, a cornerstone of Integrated Pest Management (IPM) is the implementation of robust resistance management strategies. chemicalwarehouse.comhpc-standards.com These strategies are designed to be proactive to prevent or delay the evolution of resistant pathogen populations. frac.info The fundamental principle is to minimize the selection pressure exerted by any single mode of action. gov.on.ca
A primary strategy is the use of fungicide mixtures. wikipedia.orghpc-standards.com this compound should be applied in co-formulations or tank-mixtures with fungicides from different FRAC groups that have unrelated modes of action. hse.gov.ukgov.on.ca The mixture partner must be effective against the target disease when used alone and applied at a robust rate. hse.gov.ukfrac.info For example, one use of a product containing this compound (Group 7) and difenoconazole (Group 3) counts as a single application for both groups. gov.on.ca Research has shown that co-formulations, such as this compound with prothioconazole (B1679736), can offer enhanced and more consistent disease control compared to standalone applications. nih.govresearchgate.net It is critical to note that mixing two SDHI fungicides does not constitute a resistance management strategy, as they share the same mode of action and are subject to cross-resistance. frac.info
Fungicide rotation is another key tactic. chemicalwarehouse.com This involves alternating applications of this compound or SDHI-containing products with fungicides from different FRAC groups. frac.inforutgers.edu For certain crops like cereals, guidelines may restrict the number of SDHI applications to a maximum of two per season or no more than 50% of the total fungicide applications. hse.gov.ukfrac.info If used solo, SDHI fungicides should be applied in a strict alternating sequence with fungicides from a different cross-resistance group. frac.info Studies have demonstrated a lack of cross-resistance between this compound and fungicides from other common groups, such as tebuconazole (B1682727) (FRAC Group 3), fludioxonil (Group 12), cyprodinil (B131803) (Group 9), and carbendazim (B180503) (Group 1), making them suitable rotation partners. apsnet.orgapsnet.org
Table 1: this compound (FRAC Group 7) and Potential Mixture/Rotation Partners
| FRAC Group | Mode of Action | Chemical Group Name | Example Active Ingredients | Role in this compound IPM |
|---|---|---|---|---|
| 7 | Complex II: Succinate-dehydrogenase inhibitor | SDHI | This compound, Boscalid, Fluxapyroxad, Fluopyram | Base Active Ingredient |
| 3 | C14-demethylation in sterol biosynthesis | DMI (Triazoles) | Difenoconazole, Prothioconazole, Tebuconazole, Propiconazole | Mixture & Rotation Partner |
| 11 | Complex III: Cytochrome bc1 (Qo site) inhibitor | QoI (Strobilurins) | Azoxystrobin, Pyraclostrobin (B128455) | Mixture & Rotation Partner |
| 12 | Signal transduction (os-2, HOS1) | Phenylpyrroles | Fludioxonil | Mixture & Rotation Partner |
| 1 | Mitosis and cell division (ß-tubulin assembly) | Methyl Benzimidazole Carbamates (MBC) | Carbendazim | Rotation Partner |
Source: Adapted from Fungicide Resistance Action Committee (FRAC) information. frac.infogov.on.cacropprotectionnetwork.org
Economic and Environmental Sustainability Implications of this compound in IPM
The integration of this compound into IPM programs carries significant implications for both economic viability and environmental sustainability in agriculture. nih.gov As a reduced-risk chemical designated by the U.S. Environmental Protection Agency (EPA) for certain uses, it offers a more targeted approach compared to some older chemistries. mda.state.mn.us
From an economic perspective, the use of this compound can lead to substantial benefits through effective disease control, resulting in higher yields and improved crop quality. nih.govsyngenta-us.com For instance, in controlling Fusarium Head Blight (FHB) in wheat, a major cause of economic loss, co-formulations of this compound and prothioconazole have demonstrated superior efficacy in reducing both disease incidence and mycotoxin contamination like deoxynivalenol (B1670258) (DON). nih.govresearchgate.net This not only protects yield but also helps growers meet stringent regulatory limits for mycotoxins, preventing crop value downgrades. researchgate.net In the U.S. corn market, fungicide applications under high tar spot severity showed a positive partial net return, with gains of up to $83.9 per acre. cropprotectionnetwork.org The long-lasting residual control provided by this compound can also reduce the total number of fungicide applications needed in a season, saving on labor and operational costs. chemicalwarehouse.comsyngenta-us.com
Environmentally, the sustainability of this compound use is multifaceted. The compound is characterized by low aqueous solubility and may be persistent in soil and aquatic environments depending on local conditions. herts.ac.ukmdpi.com Research on its degradation in various agricultural soils shows a half-life ranging from approximately 11 to 25 days, with microbial activity being the primary driver of degradation. mdpi.comresearchgate.netnih.gov Its persistence means that care must be taken to minimize runoff into surface water, where it is classified as highly toxic to fish and aquatic invertebrates. mda.state.mn.usherts.ac.uk The use of vegetative buffer strips is recommended to mitigate this risk. mda.state.mn.us
Table 2: Summary of this compound's Environmental and Economic Profile in an IPM Context
| Parameter | Finding/Implication | Reference |
|---|---|---|
| Economic | ||
| Yield Protection | Effective control of diseases like Fusarium Head Blight and tar spot leads to reduced yield loss. | nih.govcropprotectionnetwork.org |
| Net Return | Under high disease pressure, fungicide applications can result in significant positive net returns for growers. | cropprotectionnetwork.orgapsnet.org |
| Application Frequency | Long-lasting residual activity can reduce the number of required sprays per season, lowering operational costs. | chemicalwarehouse.comsyngenta-us.com |
| Environmental | ||
| Soil Degradation Half-Life | Varies by soil type, ranging from 10.8 to 25.7 days; primarily microbial degradation. | mdpi.comnih.govmdpi.com |
| Mobility | Slightly mobile; likely to sorb to sediment and soil. | mda.state.mn.us |
| Aquatic Toxicity | Classified as highly toxic to fish and aquatic invertebrates. | mda.state.mn.usherts.ac.uk |
| IPM Compatibility | Use within IPM strategies (e.g., targeted sprays) helps mitigate environmental exposure and supports sustainable agriculture. | mda.state.mn.usncsu.edu |
Future Research Trajectories and Emerging Themes in Pydiflumetofen Science
Advanced Studies on Fungal Resistance Evolution and Novel Resistance Management Paradigms
The development of resistance in fungal populations is a primary concern for all single-site fungicides, including SDHIs like pydiflumetofen. mdpi.com The evolution of resistance is an evolutionary process where advantageous genetic mutations allow the pathogen to survive, grow, and reproduce despite the presence of the fungicide. apsnet.org
Detailed Research Findings: Research has identified specific point mutations in the genes encoding the succinate (B1194679) dehydrogenase (SDH) enzyme, the target of this compound, as the primary mechanism of resistance. mdpi.comapsnet.org These mutations typically occur in the SdhB, SdhC, and SdhD subunits that form the ubiquinone-binding pocket where the fungicide acts. mdpi.commdpi.com
Fusarium graminearum : Studies on Fusarium graminearum, the causal agent of Fusarium Head Blight (FHB), have identified several mutations conferring resistance. Laboratory-induced mutants showed high resistance with EC50 values significantly greater than wild-type isolates. mdpi.com Specific mutations identified include A78V in the FgSdhC1 gene and H248Y and A73V in the FgSdhB and FgSdhC1 genes, respectively. apsnet.orgnih.govresearchgate.net Interestingly, no cross-resistance was found between this compound and other fungicide classes like azoles, phenylpyrroles, QoIs, and benzimidazoles in these studies. nih.gov
Magnaporthe oryzae : In the rice blast pathogen, Magnaporthe oryzae, multiple point mutations in MoSdhB, MoSdhC, and MoSdhD genes have been identified in resistant mutants. doi.org These mutations, such as MoSdhBR243H and MoSdhCS77N, resulted in high resistance factors but also came with a fitness penalty in some cases, although pathogenicity was not affected. doi.org
Sclerotinia sclerotiorum : Laboratory-generated mutants of Sclerotinia sclerotiorum with reduced sensitivity to this compound also exhibited reduced fitness, showing decreased mycelial growth and sclerotia formation. apsnet.org
Novel Resistance Management Paradigms: To mitigate the high risk of resistance development, novel management strategies are being explored. mdpi.comresearchgate.net The Fungicide Resistance Action Committee (FRAC) provides guidance by classifying fungicides to facilitate the use of mixtures with different modes of action. wikipedia.org
Mixtures and Co-formulations: A key strategy is the use of this compound in combination with other fungicides. Syngenta, the developer of this compound (marketed as ADEPIDYN® technology), has commercialized several mixed products like Miravis® Duo (with difenoconazole) and Miravis® Neo (with propiconazole (B1679638) and azoxystrobin). wikipedia.orgagropages.com These mixtures not only broaden the spectrum of control but are designed to delay the onset of resistance. agropages.com
Monitoring and Early Detection: Continuous monitoring of field populations for shifts in sensitivity is crucial. The detection of resistant variants, even at low frequencies, does not automatically mean control failure but serves as an early warning. apsnet.org
Integrated Disease Management (IDM): The use of this compound should be part of a larger IDM program that includes cultural practices, host resistance, and rotation of fungicides with different modes of action. mda.state.mn.usregulations.gov
Table 1: Documented Point Mutations Associated with this compound Resistance
Deeper Exploration of Enantioselective Environmental Behavior and Biological Activity
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. nih.gov Although enantiomers have identical physical and chemical properties, they often exhibit different biological activities, toxicities, and environmental behaviors because biological systems (like enzymes and receptors) are themselves chiral. mdpi.com
Detailed Research Findings: Recent studies have begun to unravel the enantioselectivity of this compound.
Biological Activity: The fungicidal activity of this compound is highly enantioselective. One study found that the S-(+)-pydiflumetofen enantiomer was 81.3 to 421 times more active against pathogens like Fusarium spp. and Alternaria alternata than the R-(-)-pydiflumetofen enantiomer. researchgate.net This difference is attributed to a stronger binding affinity of the S-(+)-enantiomer to the target SDH enzyme. researchgate.net
Environmental Behavior: The degradation of this compound enantiomers varies depending on the environmental matrix. In pakchoi, the S-(-)-enantiomer degraded faster than the R-(+)-enantiomer. nih.gov Conversely, in soil, the R-(+)-enantiomer degraded more rapidly. nih.govmdpi.com In wheat, the R-PYD enantiomer showed a higher uptake rate and was more readily accumulated in roots and translocated to shoots compared to the S-enantiomer. csic.es
Ecotoxicity: Enantioselectivity has also been observed in ecotoxicological studies. The R-enantiomer of this compound was found to be more toxic to zebrafish, which was linked to its higher potency as an SDHI inhibitor compared to the S-isomer. wikipedia.org However, another study noted that the presence of the less active R-(-)-enantiomer could enhance the toxicity of the highly active S-(+)-enantiomer to zebrafish through a synergistic effect. researchgate.net
These findings underscore the importance of studying chiral pesticides at the enantiomer level to perform more accurate and scientific risk assessments. nih.govmdpi.com The development of enantiopure products, containing only the more active S-(+)-pydiflumetofen, could be a strategy to increase efficiency and reduce environmental risk. researchgate.net
Table 2: Enantioselective Degradation of this compound in Different Matrices
Development of Next-Generation Analytical Techniques for Ultra-Trace Residues and Metabolites
To support environmental monitoring, risk assessment, and regulatory compliance, robust and highly sensitive analytical methods are essential for detecting ultra-trace levels of this compound and its metabolites in complex matrices like food, soil, and water. nih.govresearchgate.net
Detailed Research Findings: The primary analytical technique for this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.govresearchgate.netresearchgate.net
Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for sample extraction and cleanup. nih.govresearchgate.netresearchgate.net Modifications, such as using octadecylsilane-dispersive solid-phase extraction (C18-dSPE), have been successfully applied to various matrices including grapes, tomatoes, wheat, pork, milk, and eggs. nih.govresearchgate.net
Chromatography and Detection: Ultra-high-performance liquid chromatography (UHPLC) or ultra-performance liquid chromatography (UPLC) systems are used for rapid and efficient separation of this compound from matrix interferences. nih.govresearchgate.net For chiral analysis, specialized chiral columns are employed to separate the enantiomers before detection by MS/MS. nih.gov Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry has also been used for enantioselective analysis in grapes and soil. dntb.gov.ua
Performance: These methods achieve low limits of quantification (LOQ), often at or below 0.01 mg/kg (10 µg/kg), which is suitable for monitoring maximum residue limits (MRLs). researchgate.netresearchgate.net For instance, a UPLC-MS/MS method for various foods of plant and animal origin reported an LOQ of 10 µg/kg with satisfactory recovery rates (72.0% to 110.3%). researchgate.net
Metabolite Detection: Beyond the parent compound, research is also focused on identifying and quantifying its metabolites. In wheat, a study qualitatively detected nine different metabolites, including hydroxylated, demethylated, and hydrolyzed products, using LC-Q-TOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry). csic.es
Future developments will likely focus on further streamlining sample preparation, improving throughput, and developing methods for a wider range of metabolites to gain a more complete picture of this compound's fate in the environment.
Table 3: Examples of Analytical Methods for this compound
Long-Term Ecological Impact Assessments and Ecosystem Services Considerations
Assessing the long-term ecological impact of a persistent pesticide like this compound is critical for ensuring its sustainable use. wikipedia.org The compound is classified as very persistent in field conditions, which necessitates a thorough evaluation of its potential effects on non-target organisms and broader ecosystem functions. wikipedia.orgpan-europe.info
Detailed Research Findings: Regulatory agencies like the EPA conduct comprehensive environmental risk assessments based on a wide range of studies. regulations.govpublications.gc.ca
Environmental Fate: this compound is considered slightly mobile and is likely to persist in soil and aquatic environments. mda.state.mn.us It has a high potential to reach aquatic sediment via runoff. mda.state.mn.us Because it contains a difluoromethyl group, it falls under the OECD's 2021 definition of PFAS (per- and polyfluoroalkyl substances), raising concerns about its extreme persistence. pan-europe.info
Impact on Non-Target Organisms: this compound is classified as highly toxic to fish, aquatic invertebrates, and larval honey bees on an acute exposure basis. mda.state.mn.us However, it is practically non-toxic to birds, mammals, and adult honey bees on an acute basis. mda.state.mn.us Concerns have been raised about potential endocrine-disrupting effects in fish, where decreased vitellogenin and fecundity were observed, though EFSA concluded it does not meet the criteria for an endocrine disruptor in humans. researchgate.netpan-europe.info
Ecosystem Services: The concept of ecosystem services—the benefits humans derive from ecosystems—is increasingly being integrated into environmental impact assessments (EIAs). wri.orgmdpi.commdpi.com For a pesticide like this compound, this involves considering how its environmental fate and non-target effects could impact services such as water purification, pollination, and soil health. nghconsulting.com.au A loss or reduction in these services can have significant socio-economic consequences that go beyond direct environmental damage. wri.org
Future research must focus on long-term field studies that monitor the effects of this compound on population dynamics of non-target species and key ecosystem processes. This will help refine risk assessments and ensure that its use does not lead to irreversible environmental harm or the loss of vital ecosystem services. pan-europe.infonghconsulting.com.au
Innovative Formulations and Delivery Systems for Enhanced Efficacy and Reduced Environmental Footprint
The formulation of a pesticide is as crucial as its active ingredient. Innovations in formulation and delivery systems aim to maximize the efficacy of this compound against target pathogens while minimizing its release into the wider environment, thereby reducing its environmental footprint. pmarketresearch.comresearchtrend.net
Detailed Research Findings: Several advanced formulation strategies are being explored and implemented.
Suspension Concentrates (SC) and Mixtures: this compound is often formulated as a suspension concentrate. wikipedia.org Syngenta's Miravis® product line includes various formulations, such as Miravis® Prime, which combines this compound with fludioxonil (B1672872). syngenta-us.comagropages.com These pre-mixed formulations are designed to provide broad-spectrum control, manage resistance, and potentially reduce the total number of sprays needed. agropages.comagropages.com
Microcapsules for Controlled Release: Researchers have developed self-assembled microcapsules for pesticide delivery. researchgate.net One study created a system using a polymer network to load the pesticide, which was then coated with sodium lignosulfonate and didecyl dimethyl ammonium (B1175870) chloride. researchgate.net This formulation demonstrated significantly improved resistance to rain washout and UV degradation, prolonging the effective duration of the pesticide on the leaf surface. researchgate.net
These innovations in formulation technology are key to the future of sustainable agriculture. researchtrend.net By ensuring that more of the active ingredient reaches its target and remains there, these advanced systems can enhance disease control, reduce off-target effects, and contribute to a more environmentally friendly approach to crop protection. agropages.comresearchgate.net
Table of Compounds Mentioned
Q & A
Q. How can researchers integrate this compound studies into broader agroecological models?
- Methodological Answer : Use systems modeling tools (e.g., APSIM) to simulate interactions between this compound efficacy, crop growth, and soil health. Calibrate models with empirical data on degradation rates and disease suppression. Conduct scenario analyses to predict long-term sustainability under climate change .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
